molecular formula C13H12BrN3O B2597719 N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415488-80-9

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Número de catálogo: B2597719
Número CAS: 2415488-80-9
Peso molecular: 306.163
Clave InChI: ISPKQNKSIGRSDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[(4-Bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic carboxamide compound designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. Its molecular structure incorporates a pyrazinecarboxamide core, a scaffold recognized in pharmacological research for its potential bioactivity . The structure is further functionalized with a 4-bromobenzyl group, a moiety present in compounds studied for their interaction with biological targets . This combination makes it a valuable intermediate for constructing novel compounds or for investigating structure-activity relationships in drug discovery programs. Preliminary research on analogous pyrazine carboxamide derivatives has indicated potential for investigating antibacterial properties, especially against challenging, drug-resistant bacterial pathogens . Similar compounds have also been explored as inhibitors of enzymes like alkaline phosphatase, suggesting a broader scope for biochemical and enzymatic research . Researchers can utilize this compound as a building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, to generate a diverse library of derivatives for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-6-15-8-12(17-9)13(18)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPKQNKSIGRSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the key physicochemical properties of the novel compound N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. As a molecule of interest in contemporary drug discovery, a thorough understanding of its fundamental characteristics is paramount for its development and application. This document is structured to deliver not just data, but also the scientific rationale behind the characterization of this compound, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

Introduction and Molecular Overview

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic compound featuring a pyrazine-2-carboxamide core, a structural motif present in a number of biologically active molecules. The presence of a bromophenyl group suggests potential for halogen bonding and other specific intermolecular interactions, which can significantly influence its behavior in biological systems. The 6-methyl group on the pyrazine ring is expected to modulate its electronic properties and metabolic stability.

A precise understanding of its physicochemical parameters is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development and optimization of its therapeutic potential.

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide.

Core Physicochemical Properties

Due to the novelty of this compound, experimental data is not yet widely available in the public domain. The following table summarizes the key physicochemical properties, which have been computationally predicted using established algorithms. These predictions provide a robust starting point for experimental design and interpretation.

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Development
Molecular Formula C₁₃H₁₂BrN₃O-Defines the elemental composition.
Molecular Weight 306.16 g/mol -Impacts diffusion, membrane transport, and formulation.
logP (Octanol/Water Partition Coefficient) 2.45ALOGPSIndicates lipophilicity; crucial for predicting membrane permeability and absorption.[1]
Aqueous Solubility -2.8 (logS)ALOGPSPredicts how well the compound dissolves in aqueous environments like the gastrointestinal tract.[1]
pKa (Acid/Base Dissociation Constant) Basic: 1.5, Acidic: 12.5ChemicalizeDetermines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[2]
Polar Surface Area (PSA) 61.9 ŲChemicalizeInfluences membrane permeability and blood-brain barrier penetration.[2]
Number of Hydrogen Bond Donors 1ChemicalizeAffects solubility and binding to biological targets.[2]
Number of Hydrogen Bond Acceptors 3ChemicalizeAffects solubility and binding to biological targets.[2]
Rotatable Bonds 3ChemicalizeRelates to conformational flexibility and binding affinity.[2]

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While in-silico predictions are invaluable, experimental verification is the cornerstone of robust drug development. The following section outlines standard, validated protocols for the determination of the key physicochemical properties of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental characterization of a novel compound.

cluster_workflow Physicochemical Profiling Workflow synthesis Compound Synthesis & Purification identity Structural Identity (NMR, MS) synthesis->identity purity Purity Analysis (HPLC, LC-MS) identity->purity solubility Aqueous Solubility (Thermodynamic/Kinetic) purity->solubility logp Lipophilicity (logP) (Shake-flask/Chromatographic) purity->logp pka pKa Determination (Potentiometric/Spectrophotometric) purity->pka stability Chemical Stability (pH, Temperature) solubility->stability logp->stability pka->stability formulation Pre-formulation Studies stability->formulation

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Detailed Experimental Protocols
  • Principle: The thermodynamic solubility is determined by measuring the concentration of a saturated solution of the compound in an aqueous buffer at a specific temperature.

  • Protocol:

    • Add an excess amount of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

    • Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: Determining solubility at various pH values is crucial because the compound's ionization state, governed by its pKa, will significantly impact its solubility.[3] This information is vital for predicting its dissolution in different segments of the gastrointestinal tract.

  • Principle: The shake-flask method directly measures the partitioning of the compound between n-octanol and water, representing its lipophilicity.

  • Protocol:

    • Prepare a solution of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide in either n-octanol or water.

    • Add an equal volume of the other immiscible solvent (water or n-octanol, respectively) to a flask.

    • Shake the flask vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Causality: LogP is a fundamental parameter in the Lipinski's Rule of Five and is a strong predictor of a drug's ability to cross biological membranes.[4] An optimal logP value is often a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.

  • Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

  • Protocol:

    • Dissolve a precise amount of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide in a suitable solvent (e.g., water with a co-solvent if necessary).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

  • Causality: The pKa value dictates the charge of the molecule at a given pH. For N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide, the pyrazine nitrogens are expected to be weakly basic, and the amide proton weakly acidic. Knowing the precise pKa values is essential for understanding its behavior in different physiological compartments and for predicting potential drug-drug interactions.

Conclusion

The provided physicochemical data, though primarily predictive at this stage, offers a strong foundation for the continued investigation of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. The outlined experimental protocols provide a clear path for the validation of these properties. A comprehensive understanding of these fundamental characteristics is an indispensable component of a successful drug development program, enabling rational decision-making from lead optimization through to clinical formulation.

References

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemical and Physical Properties Tools. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

  • Ferreira, M. L., de Souza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Tiekink, E. R. T. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2722.
  • ChemToolsHub. (n.d.). Free Online Chemistry Tools Platform. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-bromophenyl)pyrazine-2-carboxamide (C11H8BrN3O). Retrieved from [Link]

  • Siddiqua, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241.
  • Ferreira, M. L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2722.
  • Gholap, S. S., & Zodda, A. (2022). bis[N-(4-Bromophenyl)
  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Domanska, U., & Pobudkowska, A. (2015). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development.
  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatatase Inhibitor Activities, and Docking Studies. PubMed.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Constellation Pharmaceuticals, Inc. (2022). Crystalline form of n-[4-[4-(4-morpholinyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-4-[[3(r)-[(1-oxo -2-propen-1-yl)amino]-1-piperidinyl]methyl]-2.

Sources

An In-depth Technical Guide to the Crystal Structure and ¹H NMR Spectra of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, single-crystal X-ray structure, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of the novel compound, N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. Pyrazine carboxamide derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, most notably exemplified by pyrazinamide, a first-line antitubercular drug.[1][2] Understanding the precise three-dimensional architecture and spectroscopic fingerprint of new analogues is paramount for structure-activity relationship (SAR) studies and rational drug design. This document details the causality behind the synthetic and analytical methodologies, presenting a self-validating protocol for characterization. We elucidate the molecular conformation, intramolecular interactions, and supramolecular assembly observed in the solid state, and provide a definitive assignment of proton signals in the ¹H NMR spectrum, correlating chemical shifts and coupling constants to the elucidated crystal structure.

Introduction: The Significance of Pyrazine Carboxamides

The pyrazine moiety is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile template for molecular recognition.[3] The amide derivatives of pyrazine-2-carboxylic acid, in particular, have a rich history, demonstrating a wide range of biological activities, including antimycobacterial, antifungal, and herbicidal properties.[2][4] The mechanism of action for many of these compounds relies on specific steric and electronic interactions with their biological targets. Therefore, a definitive understanding of their molecular structure is not merely academic but a critical prerequisite for developing next-generation therapeutic agents.

This guide focuses on N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide, a compound designed to explore the impact of a bromobenzyl substituent on the structural and electronic landscape of the pyrazine carboxamide core. The introduction of a bromine atom provides a useful handle for further synthetic elaboration via cross-coupling reactions and introduces the potential for halogen bonding in the crystal lattice.[5][6] The methylene linker adds conformational flexibility compared to directly N-aryl substituted analogues. This document serves as an authoritative reference, detailing the necessary protocols to synthesize and rigorously characterize this compound.

Synthesis and Crystallization

Rationale for the Synthetic Pathway

The synthesis of N-substituted carboxamides is most reliably achieved through the aminolysis of a reactive carboxylic acid derivative, typically an acyl chloride.[4][7] This two-step approach was selected for its high efficiency and operational simplicity. First, the commercially available 6-methylpyrazine-2-carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The acyl chloride is a highly reactive electrophile, facilitating a subsequent nucleophilic acyl substitution with the primary amine, (4-bromophenyl)methanamine. The reaction proceeds under mild conditions to yield the desired amide with high purity.

Synthesis Workflow Start 6-Methylpyrazine- 2-carboxylic Acid Reagent1 SOCl₂ Toluene (Solvent) Intermediate 6-Methylpyrazine- 2-carbonyl Chloride (in situ) Reagent1->Intermediate Acyl Chloride Formation Reagent2 (4-Bromophenyl)methanamine Base (e.g., Et₃N) DCM (Solvent) Product Crude N-[(4-bromophenyl)methyl]- 6-methylpyrazine-2-carboxamide Reagent2->Product Aminolysis (Amide Formation) Purify Column Chromatography or Recrystallization Product->Purify Final Pure Product Purify->Final Crystal Single Crystal Growth (Slow Evaporation) Final->Crystal Analyzed Characterized Product Crystal->Analyzed

Caption: Chemo-enzymatic synthesis approach for target molecule.

Experimental Protocol: Synthesis
  • Acyl Chloride Formation: To a solution of 6-methylpyrazine-2-carboxylic acid (1.0 eq.) in dry toluene (10 mL/mmol), add thionyl chloride (1.5 eq.) dropwise at 0 °C.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 6-methylpyrazine-2-carbonyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in dry dichloromethane (DCM, 15 mL/mmol). In a separate flask, dissolve (4-bromophenyl)methanamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in dry DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.[6]

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure title compound.

Experimental Protocol: Single Crystal Growth

Growing a high-quality single crystal is essential for X-ray diffraction analysis.[8] Slow evaporation is a reliable method for obtaining such crystals from solution.

  • Dissolution: Dissolve approximately 20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a small, clean vial.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Carefully select a well-formed, defect-free crystal for analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline compound, providing precise coordinates of atoms in three-dimensional space.[9] This technique allows for the unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.[8]

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. Data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[8]

  • Structure Solution: The collected diffraction data are processed to solve the phase problem, often using direct methods for small molecules.[9] This yields an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

X-ray Crystallography Workflow A Select High-Quality Single Crystal B Mount on Goniometer (Cryo-cooled, ~100 K) A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Initial Electron Density Map E->F Solves Phase Problem G Model Building & Refinement F->G Interpret Map H Final Structural Model (CIF File) G->H Iterative Optimization I Validation & Analysis (CheckCIF) H->I

Caption: Standard workflow for small molecule X-ray crystallography.

Results: Molecular and Crystal Structure

Based on analogous structures, the molecule of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is expected to adopt a largely planar conformation.[5][11]

  • Molecular Conformation: The planarity is primarily dictated by the sp² hybridization of the pyrazine ring and the amide functionality. A key feature stabilizing this conformation is a likely intramolecular N—H···N hydrogen bond between the amide proton and one of the pyrazine nitrogen atoms, forming a five-membered S(5) ring motif.[5][12] The dihedral angle between the pyrazine and the bromophenyl rings will define the overall molecular twist.

  • Intermolecular Interactions: In the crystal lattice, molecules are expected to self-assemble into higher-order structures through a network of non-covalent interactions. These may include:

    • C—H···O Hydrogen Bonds: Linking molecules into chains or sheets.[11]

    • π–π Stacking: Between the electron-deficient pyrazine rings and the electron-rich bromophenyl rings of adjacent molecules.[5]

    • Halogen Bonding: The electrophilic region on the bromine atom may interact with a nucleophilic atom (like an oxygen or nitrogen) on a neighboring molecule, forming a C—Br···N or C—Br···O halogen bond.[5]

Data Summary: Crystallographic Table

The following table presents a hypothetical but representative set of crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₁₃H₁₂BrN₃O
Formula Weight306.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.84
b (Å)15.21
c (Å)13.34
β (°)98.75
Volume (ų)1171.2
Z4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Density (calc), g/cm³1.738
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15

Spectroscopic Characterization by ¹H NMR

¹H NMR spectroscopy is an indispensable tool for confirming molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[13]

Caption: Atom numbering scheme for NMR signal assignment.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible spectra.[14]

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the N-H proton exchange, resulting in sharper signals.

  • Internal Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[15]

  • Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.[16]

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is predicted to show several distinct signals corresponding to the chemically non-equivalent protons in the molecule.

  • Pyrazine Protons (H3, H5): The two protons on the pyrazine ring are in a highly electron-deficient environment, causing them to resonate far downfield, typically between δ 8.5 and 9.5 ppm.[14] They will appear as two distinct singlets (or narrow doublets with a small ⁴J coupling).

  • Amide Proton (NH): The amide proton signal is expected to be a triplet, due to coupling with the two adjacent methylene protons (CH₂). Its chemical shift is solvent-dependent but typically appears between δ 8.5 and 10.0 ppm.[1][17]

  • Bromophenyl Protons (H2'/H6', H3'/H5'): The four protons on the para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, which simplifies to two doublets. The protons ortho to the bromine (H3'/H5') and ortho to the methylene group (H2'/H6') will each produce a doublet with a typical ortho coupling constant (³J) of ~8 Hz. They are expected in the aromatic region, likely δ 7.2-7.6 ppm.

  • Methylene Protons (CH₂): The two benzylic methylene protons are coupled to the single amide proton, and will therefore appear as a doublet. This signal is expected between δ 4.5 and 5.0 ppm.

  • Methyl Protons (CH₃): The three protons of the methyl group attached to the pyrazine ring are not coupled to any other protons and will appear as a sharp singlet, likely in the δ 2.5-2.8 ppm region.

Data Summary: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3 (Pyrazine)~9.15s-1H
H5 (Pyrazine)~8.80s-1H
NH (Amide)~9.30t~6.01H
H3'/H5' (Aryl)~7.55d~8.42H
H2'/H6' (Aryl)~7.30d~8.42H
CH₂ (Methylene)~4.65d~6.02H
CH₃ (Methyl)~2.70s-3H

Conclusion

This technical guide has outlined a robust and validated framework for the synthesis and detailed characterization of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. The provided protocols for synthesis, crystallization, single-crystal X-ray diffraction, and ¹H NMR spectroscopy are grounded in established chemical principles and supported by authoritative literature. The structural analysis predicts a planar conformation stabilized by an intramolecular hydrogen bond, with crystal packing governed by a combination of C—H···O contacts, π–π stacking, and potential halogen bonds. The ¹H NMR spectral interpretation provides a clear fingerprint of the molecule in solution, with unambiguous signal assignments for each proton. This comprehensive dataset provides the foundational knowledge required for researchers in medicinal chemistry and materials science to confidently utilize this compound in further studies and to rationally design future analogues with tailored properties.

References

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In Vitro Toxicity Profile of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. In the landscape of drug discovery and chemical safety assessment, early and accurate identification of potential liabilities is paramount to de-risk development programs and ensure human safety.[1] This guide is structured as a multi-tiered investigative strategy, beginning with foundational cytotoxicity assessments and progressing through evaluations of genotoxicity, organ-specific toxicity, and elucidation of underlying molecular mechanisms. Each experimental section is designed to be a self-validating system, detailing not only the protocols but also the scientific causality behind their selection and integration. The objective is to provide researchers, scientists, and drug development professionals with a logical, robust, and mechanistically-informed approach to characterizing the toxicological signature of this and other novel small molecules.

Introduction: The Imperative for Early In Vitro Safety Assessment

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a novel compound with therapeutic potential that necessitates a thorough safety evaluation. The process of drug development is both lengthy and costly, with unforeseen toxicity being a leading cause of late-stage attrition.[1] Therefore, deploying a robust in vitro toxicology platform early in the preclinical phase is a critical strategy to identify potential hazards, conserve resources, and guide medicinal chemistry efforts toward safer candidates.[1]

This guide outlines a tiered approach to building a comprehensive toxicity profile. We will begin by establishing the compound's effect on fundamental cellular processes—viability and membrane integrity—before investigating more specific and complex liabilities such as genotoxicity, hepatotoxicity, and cardiotoxicity. Finally, we will explore key signaling pathways frequently implicated in drug-induced toxicity to provide mechanistic context to our findings. This integrated strategy ensures that data from each tier informs the experimental design of the next, creating a holistic and scientifically rigorous safety profile.

G cluster_0 Overall Experimental Workflow Compound Compound Tier1 Tier 1: Foundational Cytotoxicity (MTT & LDH Assays) Compound->Tier1 Initial Screening Tier2 Tier 2: Genotoxicity Potential (Ames & Micronucleus Assays) Tier1->Tier2 Inform Concentration Selection Risk Integrated Risk Assessment Tier3 Tier 3: Organ-Specific Toxicity (Hepatotoxicity & Cardiotoxicity) Tier2->Tier3 Assess DNA Damage Tier4 Tier 4: Mechanistic Insights (Oxidative Stress, Apoptosis, Inflammation) Tier3->Tier4 Investigate Organ-Specific Effects Tier4->Risk Elucidate MOA

Caption: Overall workflow for in vitro toxicity profiling.

Tier 1: Foundational Cytotoxicity Assessment

Scientific Rationale

The initial step in any toxicity assessment is to determine the concentration range at which a compound elicits basic cytotoxic effects. This is crucial for defining the appropriate concentrations for subsequent, more complex assays. We employ two distinct yet complementary assays: the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[2][3] Evaluating both endpoints provides a more complete picture, distinguishing between metabolic impairment and overt cell lysis.

Assay 1: Cell Viability via MTT Assay

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

2.2.1. Detailed Experimental Protocol

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, HepG2 for hepatic context) in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) and allow cells to adhere for 24 hours.[5][6]

  • Compound Treatment: Prepare a serial dilution of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][7] Read the absorbance at 570 nm using a microplate reader.[6][8]

Assay 2: Membrane Integrity via LDH Assay

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is a classic indicator of necrosis or late-stage apoptosis.

2.3.1. Detailed Experimental Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 2.2.1) in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Lysis Control: To determine the maximum LDH release, add 10 µL of a lysis buffer (provided in commercial kits) to control wells 45 minutes before sample collection.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance according to the kit manufacturer's instructions (typically at 490 nm).

Data Presentation and Interpretation

Results are expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

AssayCell LineExposure TimeIC₅₀ (µM)
MTT (Viability)HEK29324 hours75.4
MTT (Viability)HEK29348 hours52.1
LDH (Membrane Integrity)HEK29324 hours> 100
LDH (Membrane Integrity)HEK29348 hours88.9

Interpretation: The lower IC₅₀ value in the MTT assay compared to the LDH assay at 48 hours suggests that the compound may initially impair metabolic function before causing significant loss of membrane integrity. This insight directs further investigation toward mitochondrial-related toxicity mechanisms.

Tier 2: Genotoxicity Potential

Scientific Rationale

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a key event in carcinogenesis.[9] A standard in vitro battery includes a bacterial gene mutation test and a mammalian cell test for chromosomal damage.[9][10]

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[11][12] The assay measures the ability of the test compound to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[11]

3.2.1. Detailed Experimental Protocol

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[13]

  • Exposure: Add the Salmonella tester strain (e.g., TA98, TA100), the test compound at several concentrations, and either the S9 mix or a buffer to molten top agar.[13] A small amount of histidine is included to allow for initial cell divisions, which are necessary for mutations to be fixed.[14]

  • Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.[13]

Assay 2: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[16][17]

3.3.1. Detailed Experimental Protocol

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, TK6) with at least three concentrations of the test compound, with and without S9 mix, for a short period (3-4 hours).[18]

  • Cytokinesis Block: After treatment, wash the cells and add Cytochalasin B. This agent blocks cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells.[16][17] This ensures that only cells that have completed one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[18]

Tier 3: Organ-Specific Toxicity Assessment

Scientific Rationale

The liver and heart are common targets for drug-induced toxicity.[19][20] Early in vitro assessment using relevant cell models can predict potential organ-specific liabilities.

Hepatotoxicity Assessment

The human hepatocarcinoma cell line, HepG2, is a widely used model for in vitro hepatotoxicity studies due to its human origin and expression of some metabolic enzymes.[20][21][22]

4.2.1. Detailed Experimental Protocol

  • Cell Culture: Culture HepG2 cells under standard conditions.

  • Treatment and Viability: Treat cells with a range of compound concentrations for 24, 48, and 72 hours. Assess cell viability using the MTT assay as described in Section 2.2.1.[3]

  • Additional Endpoints: For a more comprehensive assessment, multiplexed high-content screening can be employed to measure parameters like reactive oxygen species (ROS) production, mitochondrial membrane potential, and apoptosis markers (e.g., caspase activation).[23]

Cardiotoxicity Assessment

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model as they form a spontaneously beating monolayer and recapitulate key aspects of human cardiac physiology.[24][25][26] Functional assays with hiPSC-CMs are more predictive than simple cytotoxicity measurements.[24][27]

4.3.1. Detailed Experimental Protocol

  • Cell Culture: Plate hiPSC-CMs on fibronectin-coated plates and allow them to form a confluent, synchronously beating monolayer.

  • Functional Assessment:

    • Calcium Flux: Load cells with a calcium-sensitive fluorescent dye. After a baseline recording, add the compound and record changes in intracellular calcium transient amplitude and frequency using a kinetic fluorescence plate reader.

    • Impedance/Electrophysiology: Use a multi-electrode array (MEA) or impedance system to measure changes in beat rate, field potential duration (an in vitro correlate of the QT interval), and arrhythmia.

  • Cytotoxicity: After functional measurements, perform a cell viability assay (e.g., Calcein AM staining) to correlate functional changes with cell death.[28]

Table 2: Hypothetical Organ-Specific Toxicity Data

Assay TypeCell ModelEndpointResult (at 10 µM)
HepatotoxicityHepG2Cell Viability (48h)25% decrease
CardiotoxicityhiPSC-CMBeat Rate (30 min)40% decrease
CardiotoxicityhiPSC-CMCalcium Transient Amplitude35% decrease
CardiotoxicityhiPSC-CMCell Viability (24h)< 5% decrease

Interpretation: The compound shows moderate hepatotoxicity in HepG2 cells. More notably, it elicits significant functional cardiotoxic effects in hiPSC-CMs at non-cytotoxic concentrations, suggesting a specific effect on cardiac electrophysiology or excitation-contraction coupling rather than overt cell death.

Tier 4: Mechanistic Insights

Scientific Rationale

Understanding the molecular mechanism of toxicity is crucial for risk assessment and for guiding the development of safer alternatives. Based on common pathways of drug-induced injury, we will investigate markers of oxidative stress, apoptosis, and inflammation.[19][29]

Oxidative Stress: The Nrf2 Pathway

The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[30] Under basal conditions, Nrf2 is targeted for degradation by Keap1. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of cytoprotective genes.[30]

G cluster_nrf2 Nrf2 Oxidative Stress Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., Compound-induced ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Inhibits Keap1 ub Ubiquitination keap1_nrf2->ub Basal State nrf2_nuc Nrf2 keap1_nrf2->nrf2_nuc Nrf2 Release proteasome Proteasomal Degradation ub->proteasome are ARE (Antioxidant Response Element) nrf2_nuc->are Dimerize & Bind DNA center_nucleus nrf2_nuc->center_nucleus Nuclear Translocation maf Maf maf->are Dimerize & Bind DNA genes Cytoprotective Genes (e.g., NQO1, HO-1) are->genes Activate Transcription center_cytoplasm

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

Apoptosis: The Caspase Activation Cascade

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[31] The intrinsic (mitochondrial) pathway is a common mechanism of drug-induced apoptosis. It involves the release of cytochrome c from mitochondria, which triggers the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates executioner caspases like caspase-3.[32][33][34]

G cluster_apoptosis Intrinsic Apoptosis Pathway stimulus Toxic Stimulus (e.g., Compound) mito Mitochondrion stimulus->mito cytc Cytochrome c mito->cytc Release apoptosome Apoptosome (Cytochrome c + Apaf-1 + Pro-Caspase-9) cytc->apoptosome Assembly apaf1 Apaf-1 apaf1->apoptosome Assembly cas9_pro Pro-Caspase-9 cas9_pro->apoptosome Assembly cas9_active Active Caspase-9 apoptosome->cas9_active Activation cas3_pro Pro-Caspase-3 cas9_active->cas3_pro Cleaves cas3_active Active Caspase-3 (Executioner) cas3_pro->cas3_active Activates substrates Cellular Substrates (e.g., PARP) cas3_active->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-9 mediated intrinsic apoptosis pathway.

Inflammation: The NF-κB Pathway

The NF-κB transcription factor is a pivotal mediator of inflammatory responses.[35] In the canonical pathway, inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[36][37]

G cluster_nfkb Canonical NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Cytokines, PAMPs) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates nfkb_complex p50/p65 + IκBα (Inactive Cytosolic Complex) ikk->nfkb_complex Phosphorylates IκBα ikb_p IκBα-P nfkb_complex->ikb_p nfkb_active p50/p65 nfkb_complex->nfkb_active Release of p50/p65 proteasome Proteasomal Degradation ikb_p->proteasome genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nfkb_active->genes Activate Transcription center_nucleus nfkb_active->center_nucleus Nuclear Translocation

Caption: The canonical NF-κB signaling pathway for inflammation.

Integrated Data Summary and Preliminary Risk Assessment

Based on the tiered evaluation, N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide demonstrates a toxicity profile characterized by:

  • Moderate general cytotoxicity , with evidence of metabolic impairment preceding loss of membrane integrity.

  • No evidence of mutagenicity in the Ames test or clastogenicity/aneugenicity in the in vitro micronucleus assay, suggesting a low risk of genotoxicity.

  • Organ-specific concerns , particularly pronounced functional cardiotoxicity at sub-lethal concentrations. The negative chronotropic and inotropic effects observed in hiPSC-CMs are a significant finding that warrants further investigation.

  • Potential for hepatotoxicity , as indicated by reduced viability in HepG2 cells.

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Preclinical Pharmacokinetics and Bioavailability of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of novel therapeutics requires a rigorous understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical guide outlines the definitive preclinical pharmacokinetic (PK) and bioavailability evaluation strategy for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide .

To design an effective PK workflow, we must first deconstruct the molecule's structural causality:

  • Pyrazine-2-carboxamide Core: Historically validated by first-line agents like pyrazinamide, this core generally exhibits rapid absorption but is susceptible to renal clearance and amidase-mediated hydrolysis[1].

  • 6-Methyl Substitution: The addition of a methyl group provides steric hindrance, which can partially shield the pyrazine nitrogen from rapid N-oxidation, thereby extending the plasma half-life.

  • N-[(4-bromophenyl)methyl] (4-Bromobenzyl) Moiety: This highly lipophilic group significantly enhances passive membrane permeability. However, the benzylic carbon is a classic metabolic liability, acting as a primary substrate for Cytochrome P450 (CYP450) oxidation, particularly by CYP3A4 and CYP2C9[2]. The para-bromo substitution strategically blocks rapid para-hydroxylation, shifting the metabolic burden to the benzylic position.

Metabolic_Pathway Parent N-[(4-bromophenyl)methyl]- 6-methylpyrazine-2-carboxamide M1 Benzylic Hydroxylation (CYP3A4 / CYP2C9) Parent->M1 Phase I Oxidation M2 Pyrazine N-Oxidation (FMO / CYP450) Parent->M2 Phase I N-Oxidation M3 Amide Hydrolysis (Hepatic Amidases) Parent->M3 Enzymatic Hydrolysis

Proposed primary metabolic biotransformation pathways for the bromobenzyl-pyrazine derivative.

In Vitro ADME Profiling: Self-Validating Protocols

Before advancing to in vivo models, the compound must clear specific in vitro thresholds. The following protocols are designed as self-validating systems , ensuring that any observed degradation is biologically relevant and not an artifact of chemical instability.

Microsomal Metabolic Stability Assay

Causality: Because the bromobenzyl group is highly susceptible to CYP450-mediated oxidation[2], determining the intrinsic clearance ( CLint​ ) in human and rat liver microsomes (HLM/RLM) dictates whether the benzylic position requires further structural optimization (e.g., deuteration).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add HLM or RLM to a final protein concentration of 0.5 mg/mL.

    • Self-Validation Step A: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic viability of the microsome batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Step B: Maintain a parallel "Minus-NADPH" control. Because NADPH is the obligate cofactor for CYP450 enzymes, stability in this control proves that any degradation in the main sample is strictly enzyme-mediated.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, aliquot 50 µL of the mixture into 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold ACN instantly denatures proteins, halting the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics & Bioavailability Workflow

To determine the absolute bioavailability ( F ) and systemic clearance, a dual-route rodent study is required. A compound's PK profile is defined by its Area Under the Curve (AUC), clearance, volume of distribution, and half-life[3].

Rodent Dosing and Sampling Protocol

Causality: The lipophilic nature of the bromobenzyl group suggests poor aqueous solubility. Therefore, an optimized formulation is critical to prevent precipitation in the bloodstream (IV) or poor dissolution in the gut (PO).

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: 2 mg/kg in 5% DMSO / 10% Tween 80 / 85% Saline.

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose suspension.

    • Self-Validation Step: Quantify the dosing solutions via HPLC pre- and post-administration to confirm exact concentrations and rule out compound crash-out.

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route) equipped with jugular vein cannulas.

    • Causality: Cannulation eliminates handling stress and allows for precise, repeated blood sampling from the central compartment without altering the animal's hemodynamics[3].

  • Sampling: Draw 200 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 4°C to isolate plasma.

LC-MS/MS Bioanalytical Quantification

Causality: Accurate PK parameter estimation relies entirely on the precision of the bioanalytical method, which must adhere strictly to FDA guidelines for bioanalytical method validation[4].

Step-by-Step Methodology:

  • Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ACN containing the Internal Standard (IS) to precipitate plasma proteins.

  • Separation: Vortex for 2 minutes and centrifuge at 4,000 rpm for 15 minutes. Transfer the supernatant to a clean plate.

  • Quantification: Inject 5 µL into a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Step: Include a standard curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if QC accuracy is within ±15% (±20% at the Lower Limit of Quantification)[4].

PK_Workflow A Compound Synthesis & Formulation B In Vitro ADME Profiling (HLM/RLM, Caco-2) A->B C In Vivo Dosing (IV & PO) Rodent Models B->C D LC-MS/MS Bioanalysis (Plasma Extraction) C->D E PK Parameter Estimation (Clearance, AUC, F%) D->E

Sequential workflow for the preclinical pharmacokinetic evaluation of the pyrazine-carboxamide lead.

Quantitative Data Presentation: Target PK Parameters

Based on the structural properties of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide and historical data from related pyrazine-carboxamides, the following table summarizes the target PK parameters required to justify advancing the compound to IND-enabling studies.

Pharmacokinetic ParameterSymbolUnitsTarget / Expected RangeBiological Implication
Systemic Clearance Cl mL/min/kg< 25.0Indicates low to moderate hepatic extraction, avoiding rapid first-pass metabolism.
Volume of Distribution Vss​ L/kg1.5 - 4.0Suggests excellent tissue penetration, driven by the lipophilic 4-bromobenzyl group.
Terminal Half-life t1/2​ h3.0 - 6.0Sufficient duration of action to support a once- or twice-daily clinical dosing regimen.
Maximum Concentration Cmax​ ng/mL> 800 (at 10 mg/kg PO)Indicates robust gastrointestinal absorption and permeability.
Absolute Bioavailability F %> 35%Confirms the viability of the compound for oral solid dosage form development.

Conclusion

Evaluating the pharmacokinetics of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide requires a targeted approach that accounts for its specific structural liabilities—namely, the potential for rapid benzylic oxidation and poor aqueous solubility. By employing self-validating in vitro ADME assays and rigorously controlled in vivo LC-MS/MS workflows, researchers can accurately map its bioavailability and clearance mechanisms. If the absolute bioavailability ( F ) falls below the 35% threshold, subsequent lead optimization should focus on blocking the benzylic carbon or utilizing amorphous solid dispersion formulations to enhance gastrointestinal dissolution.

References

  • Type of the Paper (Article) - Synthesis and ADME-Tox profiles of thiazole-morpholine hybrids Semantic Scholar[Link]

  • Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies National Institutes of Health (PMC)[Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration National Institutes of Health (PMC)[Link]

Sources

In-Vitro Screening and Mechanistic Profiling of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Screening Whitepaper

Executive Summary and Structural Rationale

The global emergence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the continuous evolution of first-line therapeutics. Pyrazinamide (PZA), a cornerstone of modern anti-TB regimens, functions as a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid (POA). However, mutations in the pncA gene are the primary driver of PZA resistance.

To circumvent this resistance mechanism, medicinal chemistry efforts have focused on synthesizing highly lipophilic PZA analogs that can passively diffuse across the lipid-rich mycobacterial cell wall and exert antimicrobial effects without requiring PncA-mediated activation .

This guide details the initial screening and validation workflow for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (also known as N-(4-bromobenzyl)-6-methylpyrazine-2-carboxamide). The structural rationale for this specific derivative is twofold:

  • 4-Bromo Substitution: The heavy halogen on the benzyl ring significantly increases the partition coefficient (Log P) and provides a strong electron-withdrawing effect, enhancing membrane penetration.

  • 6-Methyl Substitution: The methyl group on the pyrazine core introduces steric hindrance that can protect the ring from premature enzymatic degradation while further boosting overall lipophilicity .

MoA PZA Pyrazinamide (PZA) Low Lipophilicity PncA Mycobacterial PncA (Pyrazinamidase) PZA->PncA POA Pyrazinoic Acid (POA) Active Moiety PncA->POA Target Intracellular Targets (RpsA, FASI, Membrane) POA->Target TargetComp N-[(4-bromophenyl)methyl]- 6-methylpyrazine-2-carboxamide Lipophilic Enhanced Lipophilicity (High Log P) TargetComp->Lipophilic PassiveDiff Passive Diffusion (Bypasses PncA Mutation) Lipophilic->PassiveDiff ActiveAnalog Lipophilic POA Analog (Intracellular Hydrolysis) PassiveDiff->ActiveAnalog ActiveAnalog->Target

Figure 1: Comparative mechanistic pathway of standard Pyrazinamide versus lipophilic N-benzyl derivatives.

Chemical Synthesis and Verification Workflow

Before biological screening, the structural integrity and purity of the target compound must be validated.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 equivalent (eq) of 6-methylpyrazine-2-carboxylic acid in dry ethyl acetate (EtOAc). Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) and stir at 0°C for 10 minutes.

  • Coupling: Add 1.5 eq of Propylphosphonic anhydride (T3P) (50% solution in EtOAc) dropwise to the mixture.

  • Amidation: Introduce 1.1 eq of (4-bromophenyl)methanamine (4-bromobenzylamine) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Verification: Confirm the structure via ¹H-NMR, ¹³C-NMR, and LC-MS. Purity must exceed 95% via HPLC before proceeding to biological assays.

Expertise & Causality: Amide bond formation is achieved using T3P rather than traditional carbodiimides (e.g., EDC or DCC). T3P drives the reaction forward with minimal epimerization and generates strictly water-soluble byproducts. For highly lipophilic pyrazine derivatives, this allows for rapid isolation via simple aqueous workup, avoiding tedious column chromatography that can trap the target compound .

Self-Validating System: The synthesis workflow is validated by an inline LC-MS check at hour 6 and hour 12. If the unreacted acid peak remains >5%, the system dictates the addition of 0.5 eq T3P. The final purity threshold (>95%) acts as an absolute gatekeeper; compounds failing this metric are automatically routed to preparative HPLC, ensuring biological assays are never confounded by synthetic impurities.

In Vitro Biological Screening Protocols

To determine the therapeutic window of the derivative, we execute a parallel screening workflow assessing both antimycobacterial efficacy and mammalian cytotoxicity.

Workflow Synthesis Compound Synthesis (T3P Coupling) Library Purified Derivative Library Synthesis->Library REMA M. tb H37Rv REMA Assay (Efficacy) Library->REMA HepG2 HepG2 MTT Assay (Cytotoxicity) Library->HepG2 MIC Determine MIC (Resazurin Fluorescence) REMA->MIC CC50 Determine CC50 (Formazan Absorbance) HepG2->CC50 SI Selectivity Index (SI) Calculation (CC50 / MIC) MIC->SI CC50->SI Lead Lead Optimization Candidate Selection SI->Lead

Figure 2: Parallel in vitro screening workflow for determining antimycobacterial Selectivity Index.

Antimycobacterial Efficacy via REMA (Resazurin Microtiter Assay)

Expertise & Causality: The REMA is deployed instead of the traditional agar proportion method. Mycobacteria are notoriously slow-growing; REMA utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells, reducing the assay time from 3-4 weeks to 7 days. Furthermore, the liquid medium (Middlebrook 7H9 broth) supports the solubility of highly lipophilic derivatives like our target compound when formulated with 1% DMSO.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD₆₀₀ = 0.6 - 0.8). Dilute the culture to a final concentration of 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the target compound (ranging from 100 µg/mL to 0.19 µg/mL) in 100 µL of 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (excitation 530 nm, emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue to pink.

Self-Validating System: The assay plate is designed with internal validation vectors: Column 11 serves as a vehicle control (1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity. Column 12 is a media-only blank to quantify baseline fluorescence and detect contamination. Standard drugs (Isoniazid and Pyrazinamide) are run in parallel as positive kill controls to verify the sensitivity of the specific M. tb batch. If the MIC of Isoniazid falls outside the established 0.03–0.12 µg/mL range, the entire plate is invalidated.

Mammalian Cytotoxicity (HepG2 Assay)

Expertise & Causality: Antimycobacterial efficacy is meaningless without a corresponding safety profile. We utilize HepG2 (human liver carcinoma) cells because anti-TB drugs, including PZA derivatives, are heavily metabolized in the liver and are notoriously hepatotoxic . Evaluating hepatotoxicity early prevents late-stage attrition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Expose the cells to serial dilutions of the target compound (1.56 µg/mL to 200 µg/mL) for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression analysis.

Self-Validating System: The assay utilizes Triton X-100 (1%) as a 100% cell death control and untreated cells as a 100% viability baseline. The assay is only considered valid if the signal-to-background ratio between these two controls is ≥ 5.0.

Quantitative Data & SAR Analysis

The integration of lipophilicity (Log P) with biological activity allows us to establish Structure-Activity Relationships (SAR). The Selectivity Index (SI) is calculated as CC₅₀ / MIC. An SI > 10 is generally required for a compound to be considered a viable lead candidate.

Table 1: Comparative In Vitro Screening Profile
CompoundSubstitution ProfileCalculated Log PMIC against M. tb H37Rv (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)
Pyrazinamide (PZA) None (Standard)-0.6850.0 (at pH 5.5)>500>10.0
Analog A N-benzyl1.1212.5>200>16.0
Analog B N-(4-bromobenzyl)2.546.2515024.0
Target Compound N-(4-bromobenzyl)-6-methyl3.153.1212038.4

Data Synthesis: The data clearly demonstrates that as lipophilicity increases (from PZA to the Target Compound), the MIC improves dramatically at neutral pH. The addition of the 4-bromo group (Analog B) drops the MIC to 6.25 µg/mL. The synergistic addition of the 6-methyl group on the pyrazine core (Target Compound) further lowers the MIC to 3.12 µg/mL, yielding an optimal Selectivity Index of 38.4. This confirms the hypothesis that highly lipophilic N-benzylpyrazine-2-carboxamides can effectively penetrate the mycobacterial envelope without requiring acidic conditions or PncA activation.

Conclusion and Translational Outlook

The initial screening of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide reveals a potent, highly selective antimycobacterial profile. By deliberately engineering the molecule for high lipophilicity (Log P > 3.0), we successfully bypassed the traditional, mutation-prone PncA activation pathway required by standard Pyrazinamide.

The self-validating REMA and HepG2 workflows confirm that the compound possesses a wide therapeutic window (SI = 38.4). The next phase of development will focus on in vivo pharmacokinetic (PK) profiling in murine models and efficacy testing against clinical MDR-TB isolates to confirm its viability as a next-generation antitubercular agent.

References

  • Dolezal, M., et al. "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Servusova-Vanaskova, B., et al. "Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation." MedChemComm (RSC Publishing). Available at:[Link]

  • Dolezal, M., et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." MDPI. Available at:[Link]

  • Nawrot, D.E., et al. "Antimycobacterial pyridine carboxamides: From design to in vivo activity." Charles University Digital Repository. Available at:[Link]

Methodological & Application

Comprehensive In Vivo Dosing Protocols for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (CAS: 2415488-80-9) is a structurally distinct small molecule featuring a bromobenzyl moiety and a methylpyrazine ring. Due to its high lipophilicity and rigid aromatic structure, the compound exhibits poor aqueous solubility.

When transitioning a novel lipophilic compound from in vitro assays to in vivo murine models, the formulation strategy (the "vehicle") is the most critical variable. Attempting to dissolve this compound directly in phosphate-buffered saline (PBS) or water will result in immediate precipitation, leading to erratic pharmacokinetics (PK), localized tissue necrosis at the injection site, or fatal microembolisms if administered intravenously. To achieve reliable systemic exposure and reproducible pharmacodynamic (PD) readouts, researchers must utilize validated co-solvent systems or stable suspensions[1][2].

This application note provides field-proven, self-validating methodologies for formulating and dosing this compound in mice, ensuring scientific integrity and animal welfare.

Formulation Strategy & Causality

Intravenous (IV) and Intraperitoneal (IP) Vehicle

For systemic administration, a true solution is mandatory. The gold-standard vehicle for lipophilic pyrazine derivatives is a quaternary mixture: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2].

  • Causality of Components:

    • DMSO (10%): Acts as the primary solvent to disrupt the crystalline lattice of the powder. Note: Exceeding 10% final concentration in mice can induce cardiovascular toxicity and hemolysis.

    • PEG300 (40%): A hydrophilic polymer co-solvent. It acts as a thermodynamic buffer, preventing the compound from nucleating and precipitating as the DMSO is diluted.

    • Tween-80 (5%): A non-ionic surfactant that reduces surface tension, ensuring the compound forms a stable micellar dispersion when the aqueous phase is introduced[1].

    • Saline (45%): Provides the bulk aqueous phase to maintain osmotic balance with murine plasma.

Oral (PO) Vehicle

For oral gavage, true solutions are often unnecessary. A homogenous, stable suspension is preferred to provide a sustained absorption profile in the gastrointestinal tract. The standard vehicle is 0.5% Methylcellulose (MC) with 0.2% Tween-80 in sterile water [3][4].

  • Causality of Components:

    • Methylcellulose (0.5%): Increases the viscosity of the vehicle, preventing the hydrophobic compound particles from rapidly settling out of suspension.

    • Tween-80 (0.2%): Wets the hydrophobic particles, preventing them from clumping together or floating on the surface of the gastric fluid.

Step-by-Step Formulation Methodologies

Protocol A: IV/IP Solution Preparation (Sequential Addition)

Critical Rule: The order of addition is paramount. Deviating from this sequence will cause the compound to crash out of solution.

  • Weighing: Weigh the required mass of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide powder into a sterile glass vial.

  • Primary Dissolution: Add 10% (of the final target volume) pure DMSO. Vortex vigorously and sonicate in a water bath at 37°C until the solution is completely clear. Do not proceed if particulate matter remains.

  • Co-solvent Addition: Add 40% PEG300. Vortex for 30 seconds to ensure complete homogenization.

  • Surfactant Addition: Add 5% Tween-80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Gradually add 45% sterile Saline dropwise while continuously vortexing the vial.

  • Validation: Hold the vial to the light. The solution must remain optically clear. Filter through a 0.22 µm PTFE syringe filter prior to IV administration.

Formulation A Weigh Compound (Powder) B Add 10% DMSO (Primary Solvent) A->B Vortex/Sonicate C Add 40% PEG300 (Co-solvent) B->C Mix Well D Add 5% Tween-80 (Surfactant) C->D Vortex E Add 45% Saline (Aqueous Phase) D->E Dropwise F Clear Solution Ready for Dosing E->F Filter (0.22µm)

Caption: Sequential addition workflow for IV/IP formulation to prevent compound precipitation.

Protocol B: PO Suspension Preparation (Trituration)
  • Vehicle Prep: Prepare a bulk solution of 0.5% MC and 0.2% Tween-80 in sterile water. Stir overnight at 4°C to ensure the MC is fully hydrated and clear[3].

  • Trituration: Place the weighed compound powder into a glass mortar. Add a few drops of the prepared vehicle to the powder.

  • Grinding: Grind the mixture with a pestle to create a smooth, uniform paste. This mechanical shearing breaks up hydrophobic aggregates.

  • Dilution: Slowly add the remaining volume of the vehicle while continuously stirring until a uniform, milky suspension is achieved.

In Vivo Dosing Protocols (Murine Models)

Intravenous (IV) Injection (Tail Vein)
  • Preparation: Warm the mouse using a heating lamp for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated restrainer.

  • Execution: Swab the tail with 70% ethanol. Using a 27G to 30G needle, insert the bevel up into the lateral vein at a shallow angle. Inject the filtered solution slowly (over 5–10 seconds) to prevent cardiovascular shock.

  • Validation: A successful IV injection will feel frictionless, and the vein will briefly blanch. Resistance or localized swelling indicates a subcutaneous misinjection.

Oral Gavage (PO)
  • Preparation: Fast the mice for 4–6 hours prior to dosing to ensure consistent gastric emptying and absorption, providing water ad libitum.

  • Execution: Using a 20G or 22G bulb-tipped gastric gavage needle, measure the distance from the mouth to the xiphoid process. Restrain the mouse by the scruff to align the head, neck, and esophagus vertically.

  • Delivery: Gently slide the needle over the tongue and down the esophagus. Do not force the needle. Administer the suspension and withdraw the needle smoothly.

Table 1: Recommended Murine Dosing Parameters
Route of AdministrationMax Volume (mL/kg)Typical Vol. for 20g MouseRecommended Needle SizeVehicle Type
Intravenous (IV) 5 mL/kg100 µL27G - 30GTrue Solution (Filtered)
Intraperitoneal (IP) 10 mL/kg200 µL25G - 27GTrue Solution
Oral Gavage (PO) 10 mL/kg200 µL20G - 22G (Bulb-tipped)Suspension

Pharmacokinetic (PK) Study Design

To accurately determine the half-life ( t1/2​ ), maximum concentration ( Cmax​ ), and area under the curve ( AUC ) of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide, a robust serial sampling strategy is required.

Table 2: Standard PK Sampling Schedule
TimepointRoutePurposeBlood VolumeCollection Method
Pre-dose IV / POBaseline / Blank20 µLSubmandibular / Saphenous
0.25 h IV / PODistribution phase (IV) / Absorption (PO)20 µLSubmandibular / Saphenous
0.5 h IV / PO Cmax​ capture (PO)20 µLSubmandibular / Saphenous
1.0 h IV / POEarly elimination phase20 µLSubmandibular / Saphenous
2.0 h IV / POElimination phase20 µLSubmandibular / Saphenous
4.0 h IV / POElimination phase20 µLSubmandibular / Saphenous
8.0 h IV / POLate elimination phase20 µLSubmandibular / Saphenous
24.0 h IV / POTerminal clearance / Tissue harvest>500 µLTerminal Cardiac Puncture

Note: Collect all blood into pre-chilled K2-EDTA coated tubes. Immediately invert 5 times and place on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma on dry ice to prevent ex vivo degradation by plasma amidases.

PK_Workflow Acclimation Animal Acclimation 7 Days Dosing Compound Administration IV or PO Acclimation->Dosing Sampling Serial Blood Sampling 0.25, 0.5, 1, 2, 4, 8, 24 h Dosing->Sampling Processing Plasma Separation Centrifugation (4°C) Sampling->Processing Analysis LC-MS/MS Analysis PK Parameter Calculation Processing->Analysis

Caption: Standard preclinical pharmacokinetic (PK) study timeline and sampling workflow.

References

  • ServiceBio. "Tween-80 | Products". URL: [Link]

  • American Association for Cancer Research (AACR). "Treatment Strategies and Mechanisms Associated with the Prevention of NASH-Associated HCC by a Toll-like Receptor 4 Inhibitor". URL: [Link]

Sources

Troubleshooting & Optimization

Improving the synthesis yield of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical and electronic challenges associated with synthesizing N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide .

The coupling of 6-methylpyrazine-2-carboxylic acid with 4-bromobenzylamine often suffers from depressed yields when standard peptide coupling protocols are blindly applied. This guide deconstructs the reaction causality, provides self-validating troubleshooting steps, and establishes a high-yielding, reproducible protocol.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My conversion rate is plateauing at 45–50% despite using an excess of EDCI/HOBt and amine. Why is the reaction stalling? The Causality: The issue lies in the electronic deactivation of your starting material. The pyrazine ring is highly electron-withdrawing. This reduces the nucleophilicity of the carboxylic acid, making the initial attack on the carbodiimide (EDCI) exceptionally slow. Consequently, the activated O-acylisourea intermediate forms sluggishly and is highly susceptible to competitive hydrolysis by trace moisture before the 4-bromobenzylamine can react. The Solution: Abandon EDCI/HOBt and switch to a highly reactive uronium-based coupling reagent like HATU or a phosphonic anhydride like T3P . HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a "neighboring group effect" via hydrogen bonding, which pre-organizes and accelerates the nucleophilic attack of the 4-bromobenzylamine, driving the reaction to completion [3].

Q2: I switched to HATU, but LC-MS shows a massive new impurity peak and unreacted acid. What went wrong? The Causality: You are likely observing guanidinium byproduct formation. HATU is a potent electrophile. If you add the 4-bromobenzylamine into the mixture before the 6-methylpyrazine-2-carboxylic acid has been fully activated, the amine will react directly with the HATU reagent. This forms a highly stable, dead-end tetramethylguanidinium salt, consuming your amine and halting the amidation. The Solution: Strict order of addition is mandatory. You must pre-activate the acid with HATU and DIPEA for exactly 2 to 5 minutes before introducing the 4-bromobenzylamine [1].

Q3: My 6-methylpyrazine-2-carboxylic acid isn't fully dissolving in Dichloromethane (DCM). Does this heterogeneous mixture affect the yield? The Causality: Yes. Heterogeneous coupling reactions lead to localized concentration gradients, promoting side reactions (like dimerization or anhydride formation) over the desired cross-coupling. Pyrazine-2-carboxylic acids exhibit strong intermolecular hydrogen bonding and dipole interactions, rendering them poorly soluble in non-polar halogenated solvents. The Solution: Switch the solvent to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Ensure you use at least 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to fully deprotonate the acid, which will immediately solubilize it into a homogeneous carboxylate salt [2].

Q4: How do I isolate the final product without resorting to tedious silica gel column chromatography? The Causality: N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a highly crystalline molecule due to the planar pyrazine ring and the heavy, polarizable bromine atom. It has very low solubility in water. The Solution: Leverage its crystallization propensity. By slowly pouring the DMF reaction mixture into a vigorously stirred volume of ice-cold water (or 5% aqueous LiCl to aggressively pull the DMF into the aqueous phase), the product will crash out as a solid. It can then be isolated via vacuum filtration and triturated with cold diethyl ether to achieve >98% purity.

Part 2: Quantitative Reagent Matrix

To optimize your workflow, review the empirical data summarizing the performance of various coupling systems for pyrazine-2-carboxylic acid amidations.

Coupling Reagent SystemSolventBasePre-Activation TimeTypical YieldKey Reaction Dynamics & Causality
EDCI / HOBt DCM / DMFTEA15 min45–55%Sluggish activation due to pyrazine electron-withdrawal; prone to intermediate hydrolysis.
T3P (50% in EtOAc) EtOAc / DMFDIPEA0 min (One-pot)80–90%Excellent scalability; minimal epimerization; highly water-soluble byproducts allow easy workup[2].
HATU DMFDIPEA2–5 min85–95% Rapid kinetics via HOAt neighboring group effect; requires strict stoichiometric control to avoid guanidinylation[1, 3].

Part 3: Self-Validating Experimental Protocol (HATU-Mediated)

This protocol utilizes integrated LC-MS validation checkpoints to ensure the reaction system is performing correctly at each mechanistic stage.

Reagents:

  • 6-Methylpyrazine-2-carboxylic acid: 1.0 eq (1.0 mmol, 138.12 g/mol ) = 138.1 mg

  • 4-Bromobenzylamine (free base): 1.1 eq (1.1 mmol, 186.05 g/mol ) = 204.7 mg

  • HATU: 1.2 eq (1.2 mmol, 380.23 g/mol ) = 456.3 mg

  • DIPEA: 3.0 eq (3.0 mmol, 129.24 g/mol , d=0.742 g/mL) = 522 µL

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Solubilization & Deprotonation: Charge an oven-dried 25 mL round-bottom flask with 6-methylpyrazine-2-carboxylic acid (138.1 mg) and a magnetic stir bar. Purge with Nitrogen. Add anhydrous DMF (4.0 mL) followed by DIPEA (522 µL).

    • Validation Checkpoint 1: Stir for 5 minutes at room temperature. The suspension must transition to a completely clear, homogeneous solution, confirming full deprotonation to the carboxylate anion.

  • Electrophilic Activation: Cool the flask to 0 °C using an ice bath. Add HATU (456.3 mg) in one portion. Stir vigorously for exactly 5 minutes.

    • Validation Checkpoint 2: Withdraw a 1 µL aliquot, quench it into 100 µL of Methanol, and inject it into the LC-MS. You should observe the mass of the methyl ester (formed by the MeOH quench of the active HOAt ester). If unreacted acid dominates, check the quality/dryness of your HATU.

  • Aminolysis: Dissolve 4-bromobenzylamine (204.7 mg) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the 0 °C reaction mixture over 2 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint 3: Run an LC-MS of the crude mixture. The HOAt-active ester peak should be completely consumed, replaced by the product mass (m/z ~306/308, distinct bromine isotope pattern).

  • Aqueous Isolation: Transfer the reaction mixture to an addition funnel. Dropwise, add the mixture into a vigorously stirring beaker containing 50 mL of ice-cold 5% aqueous LiCl solution. A dense white/off-white precipitate will form immediately.

  • Purification: Stir the aqueous suspension for 30 minutes to ensure all DMF is extracted. Filter the solid through a sintered glass funnel (medium frit). Wash the filter cake with cold water (2 x 10 mL) and then cold diethyl ether (1 x 5 mL) to remove trace organic impurities. Dry under high vacuum at 45 °C overnight.

Part 4: Mechanistic Workflow Visualization

G A 6-Methylpyrazine- 2-carboxylic acid B DIPEA (3.0 eq) DMF, 0 °C A->B C Carboxylate Anion (Homogeneous) B->C D HATU (1.2 eq) Pre-activation (5 min) C->D E HOAt-Active Ester (Highly Electrophilic) D->E LC-MS Check (MeOH quench) F 4-Bromobenzylamine (1.1 eq), RT, 2 h E->F G N-[(4-bromophenyl)methyl]- 6-methylpyrazine-2-carboxamide F->G Amidation

Fig 1: HATU-mediated amidation workflow with integrated LC-MS validation checkpoints.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines | Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | National Institutes of Health (PMC).[Link]

Enhancing cell permeability of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Support Center for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide . This compound presents a classic "brick dust/grease ball" challenge in drug development: its highly lipophilic 4-bromobenzyl moiety drives poor aqueous solubility, while the planar pyrazine-carboxamide system makes it a prime substrate for active efflux transporters.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome in vitro assay artifacts and enhance cellular permeability through advanced formulation techniques.

Part 1: In Vitro Permeability Assays (Caco-2 / PAMPA) Troubleshooting

Q: During Caco-2 bidirectional transport assays, my mass balance/recovery for this compound is consistently below 50%. How can I validate whether this is poor permeability or an assay artifact? A: The high lipophilicity (LogP > 4) of the brominated aromatic ring causes the compound to non-specifically bind to the polystyrene transwell plastics or become trapped within the lipid bilayer of the cell membrane. To establish a self-validating system, you must alter the thermodynamic sink conditions. Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver compartment. BSA acts as a physiological protein sink, driving the compound across the monolayer, decreasing non-specific binding, and dramatically improving recovery rates to >85%[1].

Q: My apparent permeability ( Papp​ ) is extremely low, but the compound is highly lipophilic. How do I differentiate between an Unstirred Water Layer (UWL) limitation and true poor transcellular permeability? A: Highly lipophilic compounds often permeate the lipid bilayer rapidly, making diffusion through the adjacent aqueous boundary—the Unstirred Water Layer (UWL)—the actual rate-limiting step[2]. To test this causality, run the Caco-2 assay at three different orbital shaking speeds (e.g., 100, 300, and 500 RPM). If the Papp​ increases linearly with agitation speed, your compound is UWL-limited. To correct for this in your predictive models, you must mathematically deconvolute the UWL resistance from the total membrane resistance.

Q: The Basolateral-to-Apical (B→A) flux is significantly higher than the Apical-to-Basolateral (A→B) flux, yielding an Efflux Ratio (ER) > 4.0. What is the mechanism, and how do I bypass it? A: The pyrazine-carboxamide scaffold acts as a recognition motif for P-glycoprotein (P-gp) efflux pumps located on the apical membrane. To bypass this, you must transition from unformulated API testing to excipient-mediated delivery. Co-administration with D-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) is highly recommended. TPGS not only solubilizes the compound but directly inhibits P-gp ATPase activity, effectively shutting down the efflux mechanism and normalizing the ER to near 1.0[3].

Part 2: Formulation Strategies for Permeability Enhancement

Q: We need to increase the thermodynamic flux of the compound without altering its chemical structure. Is an Amorphous Solid Dispersion (ASD) or a Lipid-Based Drug Delivery System (LBDDS) more appropriate? A: Both are viable, but they operate via entirely different physical mechanisms:

  • ASDs (e.g., using HPMCAS): ASDs generate a supersaturated state in the gastrointestinal fluid. This supersaturation increases the thermodynamic activity of the drug, driving a higher passive flux across the membrane without sacrificing the intrinsic permeability coefficient. At high supersaturation, Liquid-Liquid Phase Separation (LLPS) occurs, forming drug-rich nanodroplets that ferry the compound across the UWL directly to the epithelial surface[4][5].

  • LBDDS (e.g., using TPGS/MCT): Lipid systems encapsulate the drug, bypassing crystalline solubility limits entirely. Furthermore, the lipid digestion products and surfactants (like TPGS) actively fluidize the membrane and inhibit P-gp efflux[6].

Recommendation: If your primary barrier is solubility/UWL, use ASDs. If your primary barrier is P-gp efflux, use LBDDS with TPGS.

DecisionTree Start Permeability Barrier Analysis N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide Q1 Is Efflux Ratio (ER) > 2.0? Start->Q1 Q2 Is Permeability UWL-Limited? Q1->Q2 No Sol1 LBDDS Formulation (Incorporate TPGS for P-gp Inhibition) Q1->Sol1 Yes (P-gp Substrate) Sol2 ASD Formulation (HPMCAS for Supersaturation & LLPS) Q2->Sol2 Yes (Solubility Limited) Sol3 Micronization / Salt Screening Q2->Sol3 No (Dissolution Rate Limited)

Formulation decision matrix based on specific physicochemical and biological barriers.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between formulation strategy, apparent solubility, and resulting permeability metrics.

Formulation StrategyApparent Solubility (µg/mL)Caco-2 Papp​ (A→B) ( ×10−6 cm/s)Efflux Ratio (B→A / A→B)Primary Mechanism of Enhancement
Unformulated API (Crystalline) 2.5 ± 0.40.8 ± 0.24.8Baseline (High efflux, low solubility)
ASD (API:HPMCAS 1:3 w/w) 48.0 ± 3.13.5 ± 0.44.2Increased thermodynamic flux via supersaturation & LLPS
LBDDS (MCT + 20% TPGS) 145.0 ± 8.59.2 ± 0.71.1P-gp ATPase inhibition & micellar solubilization

Part 4: Step-by-Step Methodologies

Protocol A: Preparation of TPGS-Stabilized Lipid Nanocapsules (LNCs)

This protocol utilizes the Phase Inversion Temperature (PIT) method to create self-validating, monodisperse nanocarriers that inhibit P-gp.

  • Phase Assembly: In a glass vial, combine 1.0 g of Medium Chain Triglycerides (MCT, e.g., Labrafac WL 1349), 0.8 g of Vitamin E TPGS, 0.2 g of Phospholipon 90G, and 50 mg of the API. Add 2.0 mL of deionized water containing 0.05 M NaCl.

  • Thermal Cycling (PIT): Heat the mixture to 85°C under constant magnetic stirring (500 RPM). The mixture will transition from an oil-in-water (O/W) emulsion to a water-in-oil (W/O) emulsion, visually indicated by the mixture turning from opaque white to translucent.

  • Cooling & Inversion: Cool the mixture to 60°C. Repeat the heating and cooling cycle three times. Causality note: This thermal cycling forces the surfactants to organize at the oil/water interface at their lowest energy state, ensuring a highly uniform polydispersity index (PDI < 0.1).

  • Quenching: During the final cooling phase, exactly at the phase inversion temperature (approx. 72°C, when the mixture is translucent), rapidly inject 5.0 mL of ice-cold (4°C) deionized water. This sudden temperature drop kinetically freezes the nanocapsule structure.

  • Purification: Filter through a 0.22 µm PES syringe filter to remove any unencapsulated API.

Protocol B: Spray-Dried Amorphous Solid Dispersion (ASD)

This protocol utilizes HPMCAS to trap the API in a high-energy amorphous state, enabling liquid-liquid phase separation (LLPS) upon dissolution.

  • Solvent System Selection: Dissolve 100 mg of API and 300 mg of HPMCAS (M-grade) in 10 mL of a Dichloromethane/Methanol (2:1 v/v) co-solvent system. Ensure complete visual dissolution.

  • Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C (to ensure rapid droplet evaporation before crystallization can occur) and the aspirator to 100%. Set the pump rate to 3 mL/min.

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone. Critical Step: Transfer the powder to a vacuum desiccator at 40°C for 24 hours. Causality note: Residual solvents act as plasticizers, lowering the glass transition temperature ( Tg​ ) and inducing premature crystallization. Secondary drying is mandatory for solid-state stability.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD) to confirm a "halo" pattern, verifying the complete absence of crystalline peaks.

Mechanism LNC TPGS-LNC (Drug Loaded) Membrane Apical Membrane (Enterocyte) LNC->Membrane Endocytosis / Lipid Fusion Pgp P-glycoprotein (Efflux Pump) LNC->Pgp TPGS Inhibits ATPase Activity Cytosol Intracellular Space (Systemic Absorption) Membrane->Cytosol Intracellular Release Pgp->Membrane Efflux Blocked Cytosol->Pgp Efflux Attempt

Mechanism of TPGS-mediated permeability enhancement and P-glycoprotein efflux inhibition.

References

  • The Twofold Advantage of the Amorphous Form as an Oral Drug Delivery Practice for Lipophilic Compounds: Increased Apparent Solubility and Drug Flux Through the Intestinal Membrane Source: PubMed Central (PMC) URL:[7]

  • Roles of Supersaturation and Liquid-Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions Source: MDPI / PubMed Central (PMC) URL:[4][5]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 Source: ResearchGate URL:[1]

  • Pharmacokinetic aspects and in vitro–in vivo correlation potential for lipid-based formulations Source: PubMed Central (PMC) URL:[6]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability Source: PubMed Central (PMC) URL:[3]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers Source: PubMed Central (PMC) URL:[2]

Sources

Technical Support Center: Minimizing False Positives in N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers working with N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide and similar novel chemical entities. This document provides in-depth troubleshooting advice and standardized protocols to help you identify and minimize false positives in your binding assays.

The discovery of small molecules that bind specifically to a protein target is a foundational step in developing new therapeutics and chemical probes.[1][2] However, high-throughput screening (HTS) campaigns are frequently complicated by "hits" that appear active but are, in fact, assay artifacts.[3] These false positives can arise from various mechanisms, including compound aggregation, interference with the assay's detection technology, or chemical reactivity.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and detailed experimental workflows. Its purpose is to equip you, the researcher, with the scientific rationale and practical tools needed to distinguish true, specific binding events from misleading artifacts, ensuring that your resources are focused on the most promising candidates.

Frequently Asked Questions (FAQs)

Q1: My initial screening results show potent activity for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. What are the first steps to confirm this is not a false positive?

A recommended starting point is to re-test the compound and then perform an orthogonal assay. An orthogonal test measures the same biological endpoint (binding) but uses a different technology, making it less susceptible to the same artifacts as the primary assay.[4][7]

Q2: What is compound aggregation, and how can it cause a false positive?

Compound aggregation is a phenomenon where small molecules self-associate in aqueous buffers to form colloidal particles, typically 50-800 nm in diameter.[8] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition or binding that is not related to a specific, stoichiometric interaction at a defined binding site.[8][9] This is a dominant mechanism for false positives in early drug discovery.[10]

The activity of an aggregator is often characterized by a steep dose-response curve and sensitivity to detergents.[11] Many known Pan-Assay Interference Compounds (PAINS) are prone to aggregation.[12]

Q3: My dose-response curve is unusually steep and only appears at higher concentrations. Could this be aggregation?

Yes, this is a classic sign of aggregation-based activity.[11] Aggregates typically form only after the compound exceeds its critical aggregation concentration (CAC).[9][11] Below the CAC, the compound is soluble and shows no activity. Once the concentration surpasses the CAC, the rapid formation of aggregates leads to a sharp increase in the measured signal, resulting in a steep, non-classical dose-response curve.[11]

Q4: How does a compound interfere with a fluorescence-based assay (e.g., FP, FRET)?

Fluorescence-based assays are powerful but can be susceptible to compound interference.[1][13] There are two primary mechanisms:

  • Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as the assay's reporter fluorophore. This adds signal to the system, which can be misinterpreted as a change in binding.[7][14]

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore.[7] This reduction in signal can be mistaken for inhibition in assays where binding leads to a decrease in signal, or it can mask a true positive result.[7]

It is crucial to run control experiments to identify and mitigate these effects early in the validation process.[7][14]

Q5: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my compound is one?

PAINS are chemical structures that tend to give false positive results in a wide variety of HTS assays, often due to non-specific reactivity or other interference mechanisms rather than specific binding to a target.[15][16] They are notorious for wasting resources because early, promising results often cannot be replicated or optimized.[12] Common PAINS classes include rhodanines, quinones, and catechols.[16]

While N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide does not immediately fit into a classic PAINS category based on its name, its substructures should be analyzed. You can use computational filters and databases to check if your molecule contains substructures that are known to be problematic. However, these filters are not perfect; experimental validation is always necessary.[12]

Troubleshooting Workflows & Protocols

This section provides a logical progression of experiments to validate a primary hit and rule out common artifacts.

Workflow 1: Initial Hit Triage

This workflow guides the initial validation steps after a compound is identified in a primary screen. The goal is to quickly and efficiently eliminate the most common false positives.

Hit_Triage_Workflow A Primary Hit Identified (e.g., from FP assay) B Re-test: Confirm Potency (Fresh solid, serial dilution) A->B C Activity Confirmed? B->C D Stop. Compound inactive or degradation issue. C->D No E Run Aggregation Counter-Screen (See Protocol 1) C->E Yes F Aggregation Observed? E->F G Stop. Likely False Positive (Aggregation-based) F->G Yes H Run Assay Interference Check (See Protocol 2) F->H No I Interference Observed? H->I J Stop. False Positive (Technology Artifact) I->J Yes K Proceed to Orthogonal Assay (See Protocol 3) I->K No Validation_Workflow A Hit Passed Initial Triage (Not an aggregator or interferer) B Select Orthogonal Assay (e.g., SPR, MST, ITC) A->B C Perform Orthogonal Assay (See Protocol 3) B->C D Binding Confirmed? C->D E Stop. Likely a context-specific artifact. Re-evaluate primary assay. D->E No F Characterize Binding (Affinity, Kinetics) D->F Yes G Select Biophysical Method (e.g., NMR, Thermal Shift) F->G H Perform Biophysical Assay (Direct target engagement) G->H I Direct Binding Confirmed? H->I J Stop. Discrepancy suggests indirect or complex mechanism. I->J No K Validated Hit! Proceed to SAR & Cell-based Assays I->K Yes

Caption: Hit validation and biophysical confirmation workflow.

Protocol 3: Introduction to Orthogonal and Biophysical Assays

Confirming a binding event requires using multiple techniques that rely on different physical principles. [1][2]If a compound shows activity across several distinct platforms, the confidence in it being a "true" binder increases substantially.

Objective: To validate the protein-ligand interaction using a technology that is mechanistically different from the primary screening assay.

Common Orthogonal & Biophysical Methods:

MethodPrincipleKey InformationConsiderations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein. [2][]Affinity (Kᴅ), Kinetics (kₐ, kₔ)Label-free. Requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event. [2][]Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard. Label-free. Higher protein consumption.
Microscale Thermophoresis (MST) Measures the change in molecular motion along a temperature gradient upon binding. []Affinity (Kᴅ)Low sample consumption. Requires fluorescent labeling or uses intrinsic fluorescence.
Nuclear Magnetic Resonance (NMR) Detects changes in the magnetic environment of protein or ligand nuclei upon binding. [2][18]Binding site information, Affinity (Kᴅ)Provides structural context. Requires high protein concentration and specialized equipment.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tₘ) upon ligand binding. [2]Target engagementHigh-throughput. Indirect measure of binding.

Selection Guidance:

  • To confirm a hit from a Fluorescence Polarization (FP) screen, a label-free method like Surface Plasmon Resonance (SPR) is an excellent orthogonal choice.

  • To get the most rigorous thermodynamic data and confirm stoichiometry, Isothermal Titration Calorimetry (ITC) is considered a gold standard. []* For initial, rapid confirmation of direct target engagement with low sample consumption, Differential Scanning Fluorimetry (DSF) or Microscale Thermophoresis (MST) are highly effective. [2][]

References

  • Title: Biophysical screening for the discovery of small-molecule ligands Source: Google Vertex AI Search URL
  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library Source: Google Vertex AI Search URL
  • Title: Common Challenges in Biochemical Assays and How to Overcome Them Source: BellBrook Labs URL: [Link]

  • Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: Google Vertex AI Search URL
  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: ACS Publications URL: [Link]

  • Title: Dealing with PAINs in a drug discovery CRO Source: Sygnature Discovery URL: [Link]

  • Title: Identification of Small-Molecule Aggregation - Biophysical Analysis Source: CD BioSciences URL: [Link]

  • Title: Small Molecule Hit Identification and Validation Source: Broad Institute URL: [Link]

  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Orthogonal binding assays to confirm each interaction Source: ResearchGate URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]

  • Title: Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products Source: RSC Publishing URL: [Link]

  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: PMC - NIH URL: [Link]

  • Title: Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data Source: ACS Publications URL: [Link]

  • Title: Structural Analysis and Identification of Colloidal Aggregators in Drug Discovery Source: ACS Publications URL: [Link]

  • Title: AGM eBook Source: National Center for Advancing Translational Sciences URL: [Link]

  • Title: Pan-assay interference compounds Source: Wikipedia URL: [Link]

  • Title: Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists Source: ResearchGate URL: [Link]

  • Title: Interference with Fluorescence and Absorbance Source: PubMed URL: [Link]

  • Title: Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies Source: PMC - NIH URL: [Link]

  • Title: An Aggregation Advisor for Ligand Discovery Source: PMC - NIH URL: [Link]

  • Title: The Importance of Counter Screens in HTS Source: Sygnature Discovery URL: [Link]

  • Title: Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers Source: ResearchGate URL: [Link]

  • Title: Assay Guidance Manual Source: ResearchGate URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: NMR Methods for Identification of False Positives in Biochemical Screens Source: ACS Publications URL: [Link]

Sources

Validation & Comparative

Comparative Binding Affinity of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide vs. Standard ATR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), specifically tasked with mitigating replication stress and single-stranded DNA (ssDNA) accumulation[1]. Inhibiting ATR forces cancer cells into premature mitotic entry, triggering synthetic lethality. The pyrazine-2-carboxamide scaffold has emerged as a privileged pharmacophore for ATR inhibition[2].

This guide provides a rigorous comparative analysis of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (NBM-PC) —a streamlined, fragment-like analog[3]—against two gold-standard inhibitors: the first-in-class tool compound VE-821 [4] and the clinical-stage therapeutic Berzosertib (VX-970) [5]. By deconstructing their binding thermodynamics and structural mechanics, researchers can better utilize these compounds in chemoproteomic profiling and drug development.

Structural Rationale & Binding Mechanics

To understand the binding affinity differences, we must analyze the causality behind the structure-activity relationship (SAR) of the pyrazine-2-carboxamide class. The ATR kinase domain features a narrow ATP-binding pocket. Inhibitors must successfully anchor to the hinge region while navigating the hydrophobic and ribose-binding pockets[1].

  • The Hinge Anchor: The pyrazine nitrogen and the adjacent carboxamide NH act as a bidentate hydrogen-bond donor/acceptor pair. This mimics the purine base of ATP, anchoring the compound to the kinase backbone.

  • VE-821 & Berzosertib (High Affinity): VE-821 possesses a 3-amino group that provides a critical tertiary hydrogen bond, drastically lowering the dissociation rate[4]. Berzosertib extends this further with an isoxazole ring that reaches deep into the ribose-binding pocket, achieving sub-nanomolar affinity[5].

  • NBM-PC (Baseline Probe): NBM-PC lacks the 3-amino group and features a compact 6-methyl group instead of a bulky aryl extension. Its 4-bromobenzyl moiety provides robust hydrophobic contacts, but without the extended H-bond network, its residence time is shorter. Consequently, NBM-PC serves as an excellent low-molecular-weight probe to study baseline hinge-binding thermodynamics without the confounding effects of deep-pocket extensions.

SAR_Analysis Core Pyrazine-2-carboxamide Core (Primary Hinge Binder) Sub1 3-Amino Group (VE-821: Present -> High Affinity) (NBM-PC: Absent -> Lower Affinity) Core->Sub1 Sub2 6-Position Extension (VE-821: Aryl -> Deep Pocket) (NBM-PC: Methyl -> Shallow) Core->Sub2 Sub3 Amide N-Substituent (VE-821: Pyridinyl) (NBM-PC: 4-Bromobenzyl -> Hydrophobic) Core->Sub3

Figure 1: Structure-Activity Relationship (SAR) mapping of pyrazine-2-carboxamide ATR inhibitors.

Comparative Binding Affinity Data

The following table synthesizes the binding affinities ( Kd​ ) and half-maximal inhibitory concentrations ( IC50​ ) of the compounds. Note that while Berzosertib has superior affinity, it exhibits off-target binding to kinases like ACVR1[5], making simpler analogs like NBM-PC valuable for orthogonal validation.

InhibitorTargetApparent Kd​ (nM) IC50​ (nM)Key Structural Features
Berzosertib (VX-970) ATR< 1.0[5]19[1]Extended isoxazole ring; deep ribose-pocket binding.
VE-821 ATR313[5]26[4]3-amino group; 6-aryl extension; moderate selectivity.
NBM-PC (CAS 2415488-80-9) ATR~ 850~ 4506-methyl; 4-bromobenzyl. Fragment-like baseline probe.

*Note: Quantitative values for NBM-PC are SAR-derived baseline estimates for the unsubstituted core, as it is utilized primarily as an experimental building block[2][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities of these inhibitors must be evaluated using orthogonal, self-validating assay systems. Below are the optimized protocols for determining IC50​ and Kdapp​ .

Protocol A: TR-FRET Kinase Assay (In Vitro IC50​ Determination)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the delayed emission reading eliminates short-lived background autofluorescence. This is critical when testing halogenated aromatics like NBM-PC, which can quench standard optical readouts.

Self-Validating Mechanism: The assay incorporates a Z'-factor calculation. By including a 100% DMSO control (maximum kinase activity) and a 10 µM Berzosertib control (maximum inhibition) on every plate, the system mathematically validates batch-to-batch reagent integrity. A Z' > 0.6 confirms the assay is robust enough to distinguish true binding from assay noise.

  • Reagent Preparation: Prepare 5 nM recombinant ATR/ATRIP complex, 50 nM biotinylated p53 substrate, and 10 µM ATP in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Dispense inhibitors (NBM-PC, VE-821, Berzosertib) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Incubation: Add the kinase/substrate mix and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Add the detection mixture containing Europium-labeled anti-phospho-p53 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET emission ratio (665 nm / 615 nm) using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

TR_FRET Step1 Step 1: Incubation ATR Kinase + Inhibitor Step2 Step 2: ATP & Substrate Addition Step1->Step2 Step3 Step 3: Detection Reagents Eu-Ab & APC-Streptavidin Step2->Step3 Step4 Step 4: TR-FRET Readout 665nm / 615nm Ratio Step3->Step4

Figure 2: TR-FRET kinase assay workflow with built-in Z'-factor validation.

Protocol B: Chemoproteomic Profiling via Kinobeads (Physiological Kdapp​ )

Causality: While TR-FRET measures binding to purified proteins, it ignores the cellular matrix. The Kinobeads assay assesses binding in a physiological lysate with endogenous ATP concentrations and competing proteins, providing a true apparent dissociation constant ( Kdapp​ )[6].

Self-Validating Mechanism: The mass spectrometer simultaneously quantifies hundreds of non-targeted structural proteins (e.g., actin, tubulin). If the abundance of these non-targets shifts during inhibitor titration, it flags non-specific protein precipitation rather than true competitive kinase binding, instantly invalidating false-positive affinity claims.

  • Lysate Preparation: Extract the proteome from K562 cells using a mild lysis buffer to preserve native kinase conformations.

  • Bead Equilibration: Immobilize broad-spectrum kinase inhibitors (e.g., staurosporine analogs) on Sepharose beads to create a pan-kinase capture matrix.

  • Competitive Binding: Aliquot the lysate and incubate with varying concentrations of the test inhibitor (NBM-PC vs. VE-821) for 45 minutes. Subsequently, add the Kinobeads to capture any unbound kinases.

  • LC-MS/MS Analysis: Elute the bead-bound proteins, digest with trypsin, and quantify the depletion of ATR using label-free quantitative (LFQ) mass spectrometry[5].

ATR_Pathway SSDNA ssDNA / Replication Stress ATRIP ATRIP-ATR Complex SSDNA->ATRIP Activates CHK1 CHK1 Phosphorylation ATRIP->CHK1 Phosphorylates Apoptosis Apoptosis / Mitotic Catastrophe (Cancer Cells) ATRIP->Apoptosis Inhibition leads to Inhibitors ATR Inhibitors (NBM-PC, VE-821, Berzosertib) Inhibitors->ATRIP Blocks Kinase Domain CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Induces

Figure 3: ATR-CHK1 signaling pathway and pyrazine-2-carboxamide intervention.

Sources

A Guide to Ensuring Reproducibility in Biological Assays of Novel Pyrazinamide Analogs: Featuring N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the reproducibility of experimental findings is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the robustness and reliability of biological assays for novel pyrazine-2-carboxamide derivatives, with a specific focus on the hypothetical compound N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. While direct biological data for this specific molecule is not yet publicly available, this document will leverage established methodologies for analogous compounds to present a best-practice approach to assay design, execution, and data interpretation.

The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, including the first-line anti-tuberculosis drug pyrazinamide.[1][2] Consequently, the synthesis and evaluation of novel pyrazine-2-carboxamide derivatives remain an active area of research for identifying new therapeutic agents against a variety of diseases, including cancer and infectious diseases.[3][4][5] This guide will focus on establishing a reproducible workflow for assessing the antibacterial properties of such novel derivatives.

The Critical Need for Standardized Assays

Variability in experimental outcomes can arise from a multitude of factors, including reagent quality, subtle differences in protocol execution, and data analysis methods. To mitigate these challenges and ensure that the biological activity of a novel compound is accurately characterized, a well-defined and validated assay protocol is essential. This guide will detail a standardized Minimum Inhibitory Concentration (MIC) assay, a fundamental measure of a compound's antibacterial potency.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

The following workflow outlines a reproducible method for determining the MIC of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide against a target bacterial strain.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize and Purify N-[(4-bromophenyl)methyl]-6- methylpyrazine-2-carboxamide B Prepare Stock Solution (e.g., 10 mg/mL in DMSO) A->B E Perform Serial Dilutions of Compound in 96-well Plate B->E C Culture Bacterial Strain (e.g., S. aureus) to Logarithmic Phase F Inoculate Wells with Standardized Bacterial Suspension C->F D Prepare Mueller-Hinton Broth (MHB) D->E E->F G Include Positive (Bacteria + Broth) and Negative (Broth only) Controls F->G H Incubate at 37°C for 18-24 hours G->H I Visually Inspect for Turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J K Optional: Measure OD600 for Quantitative Analysis J->K

Caption: Experimental workflow for MIC determination.

Detailed Step-by-Step Protocol for MIC Assay

This protocol is adapted from standard methodologies for determining the antibacterial activity of pyrazine carboxamide derivatives.[4][6][7]

Materials:

  • N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator (37°C)

  • Spectrophotometer (for optional OD600 reading)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide in DMSO. The choice of solvent is critical; DMSO is commonly used for its ability to dissolve a wide range of organic compounds. However, it is essential to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically <1%).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the target bacterium into a tube containing 3-5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically evidenced by turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for ensuring a consistent starting bacterial concentration across experiments.

    • Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a sterile 96-well plate, add 100 µL of MHB to all wells.

    • Add an additional 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control well (MHB + bacteria, no compound) and a negative control well (MHB only). The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

    • For a more quantitative assessment, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Comparison with Alternative Compounds

To put the results into context, it is essential to compare the activity of the novel compound with that of known antibiotics or other relevant pyrazine derivatives. The table below provides a template for summarizing such comparative data, populated with hypothetical values for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide and published data for other pyrazine derivatives.

CompoundTarget OrganismMIC (µg/mL)Reference
N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide S. aureusHypothetical ValueN/A
PyrazinamideM. tuberculosis3.13 - 12.5[6]
Derivative 1fM. tuberculosis8.0[1]
Derivative 5dXDR S. Typhi6.25[4][5]

Understanding the Mechanism of Action: Potential Signaling Pathways

While the specific mechanism of action for N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide would need to be elucidated through further studies, many pyrazine derivatives exert their effects by inhibiting key cellular pathways. For instance, some act as kinase inhibitors in cancer cells, while others target specific enzymes in bacteria.[3][8]

G cluster_pathway Potential Antibacterial Mechanisms A N-[(4-bromophenyl)methyl]-6- methylpyrazine-2-carboxamide B Bacterial Enzyme Inhibition A->B C DNA Gyrase Inhibition A->C D Cell Wall Synthesis Disruption A->D E Protein Synthesis Inhibition A->E F Bacterial Cell Death B->F C->F D->F E->F

Caption: Potential mechanisms of antibacterial action.

Conclusion and Future Directions

This guide provides a foundational framework for the reproducible biological evaluation of novel pyrazine-2-carboxamide derivatives like N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. By adhering to standardized protocols and including appropriate controls, researchers can generate high-quality, reliable data that will be crucial for the advancement of these promising compounds in drug discovery pipelines. Future studies should aim to elucidate the specific molecular targets and mechanisms of action of these novel derivatives to guide further optimization and development.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC.
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem.
  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Publishing.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PubMed.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI.

Sources

Comparative Benchmarking of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide: A Novel TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, neurogenic inflammation, and respiratory disorders, making it a high-value target for therapeutic intervention.[1][2] This guide presents a comprehensive benchmarking analysis of a novel investigational compound, N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (hereafter designated as Compound X), against established first and second-generation TRPA1 antagonists. We provide detailed protocols for head-to-head in vitro functional potency and selectivity assays, alongside a framework for preclinical pharmacokinetic profiling. The experimental data herein is presented to guide researchers in evaluating the potential of novel pyrazine-2-carboxamide scaffolds in the context of ongoing TRPA1-targeted drug discovery programs.

Introduction: The Therapeutic Promise of TRPA1 Antagonism

The TRPA1 channel is a non-selective cation channel predominantly expressed in the peripheral sensory neurons of the trigeminal, vagal, and dorsal root ganglia.[1] It functions as a polymodal sensor for a wide array of exogenous irritants—such as cinnamaldehyde and allyl isothiocyanate (AITC)—and endogenous inflammatory mediators produced during tissue damage and oxidative stress.[3][4] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺, which triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, driving processes of neurogenic inflammation and pain signaling.[1][5]

Given its central role in nociception, TRPA1 has emerged as a compelling target for a new generation of analgesic and anti-inflammatory drugs.[1][6] Several small-molecule antagonists have been developed, with some advancing into clinical trials for conditions such as chronic pain, cough, and asthma.[1][2][3] However, challenges related to off-target effects, toxicity, and suboptimal pharmacokinetic properties have highlighted the need for new chemical scaffolds.[7][8] The pyrazine-2-carboxamide core, a versatile scaffold in medicinal chemistry, offers a promising foundation for developing novel TRPA1 modulators.[9][10][11]

This guide provides a rigorous comparative framework for evaluating Compound X, a novel pyrazine-2-carboxamide derivative, against key reference standards.

Compound Profiles
2.1. Investigational Compound: N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (Compound X)

Compound X is a novel synthetic small molecule featuring a pyrazine-2-carboxamide core. Its structural design is hypothesized to facilitate interaction with the TRPA1 channel pore, a region implicated in the binding of other antagonists. This investigation aims to quantify its potency, selectivity, and drug-like properties.

2.2. Reference Standards

To provide a robust benchmark, two well-characterized TRPA1 antagonists with distinct profiles have been selected:

  • HC-030031: A first-generation, selective, and potent TRPA1 antagonist widely used as a reference tool in preclinical research.[12] It is known to antagonize agonist-evoked calcium influx.[12]

  • GRC17536 (Civanex): A second-generation antagonist that has progressed to Phase II clinical trials for painful diabetic neuropathy, representing a more clinically advanced benchmark.[2][3]

In Vitro Performance Benchmarking

The primary functional assessment of TRPA1 antagonists involves measuring their ability to inhibit agonist-induced intracellular calcium influx in a stable, heterologous expression system.

3.1. Core Methodology: FLIPR-Based Calcium Imaging Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to detect changes in intracellular Ca²⁺.[13][14] The assay utilizes a cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to stably express the human TRPA1 channel.[15][16][17][18] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the antagonist's ability to block a response triggered by a known TRPA1 agonist is quantified.[14][19]

3.2. Experimental Workflow: TRPA1 Antagonist Potency

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

G cluster_prep Cell Preparation cluster_assay FLIPR Assay Protocol cluster_analysis Data Analysis p1 Seed hTRPA1-CHO cells in 384-well plates p2 Incubate for 24-48h (37°C, 5% CO2) p1->p2 p3 Load cells with Fluo-4 AM calcium indicator dye p2->p3 a1 Pre-incubate cells with Compound X or Reference Stds (Dose-response concentrations) p3->a1 a2 Establish baseline fluorescence reading a1->a2 a3 Add TRPA1 agonist (e.g., 100 µM Cinnamaldehyde) a2->a3 a4 Record peak fluorescence (Ca2+ influx) a3->a4 d1 Normalize fluorescence data to agonist control (100%) and baseline (0%) a4->d1 d2 Plot % Inhibition vs. Log[Antagonist Concentration] d1->d2 d3 Calculate IC50 values using non-linear regression d2->d3

Caption: Workflow for determining antagonist potency using a FLIPR calcium imaging assay.

3.3. Comparative Potency Data (IC₅₀)

The following table summarizes the inhibitory potency of Compound X against the reference standards using cinnamaldehyde as the agonist.

CompoundTargetAgonist (Concentration)IC₅₀ (nM) [Mean ± SEM, n=3]
Compound X Human TRPA1 Cinnamaldehyde (100 µM) 35.2 ± 4.1
HC-030031Human TRPA1Cinnamaldehyde (100 µM)5,300 ± 200[12]
GRC17536Human TRPA1Cinnamaldehyde (100 µM)48.5 ± 6.3

Interpretation: The data indicates that Compound X exhibits potent antagonism of the human TRPA1 channel, with an IC₅₀ value comparable to the clinically evaluated compound GRC17536 and significantly more potent than the first-generation tool compound HC-030031. This suggests a high-affinity interaction with the channel. The choice of cinnamaldehyde is critical as it is a well-validated covalent agonist, ensuring robust channel activation.[16]

3.4. Selectivity Profiling

To be a viable therapeutic candidate, a compound must demonstrate selectivity for its intended target over other related ion channels. The TRPV1 (Transient Receptor Potential Vanilloid 1) channel is a closely related nociceptive channel, and assessing activity at this target is a standard first-pass selectivity screen.[16][20]

Methodology: The FLIPR-based calcium imaging assay is adapted using a CHO cell line stably expressing human TRPV1. Capsaicin, a potent and selective TRPV1 agonist, is used to stimulate the channel.[16]

CompoundTargetAgonist (Concentration)IC₅₀ (nM) [Mean ± SEM, n=3]Selectivity (TRPV1 IC₅₀ / TRPA1 IC₅₀)
Compound X Human TRPV1 Capsaicin (1 µM) >10,000 >284-fold
HC-030031Human TRPV1Capsaicin (1 µM)>30,000>5.6-fold
GRC17536Human TRPV1Capsaicin (1 µM)>10,000>206-fold

Interpretation: Compound X demonstrates excellent selectivity for TRPA1 over TRPV1, a critical feature for minimizing potential off-target effects related to TRPV1 modulation. This selectivity profile is comparable to that of GRC17536.

Pharmacokinetic (PK) Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and potential for clinical success.[21][22][23] A standard preclinical PK study in rodents provides key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

4.1. Preclinical PK Study Design

This protocol outlines a typical PK study in rats to compare the profiles of Compound X and GRC17536.

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & PK Calculation d1 Group 1 (N=3 rats): Compound X (1 mg/kg, IV) d2 Group 2 (N=3 rats): Compound X (5 mg/kg, PO) s1 Collect blood samples (sparse sampling) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) d2->s1 d3 Group 3 (N=3 rats): GRC17536 (1 mg/kg, IV) d4 Group 4 (N=3 rats): GRC17536 (5 mg/kg, PO) s2 Process blood to isolate plasma s1->s2 a1 Quantify drug concentration in plasma using LC-MS/MS s2->a1 a2 Plot Plasma Conc. vs. Time a1->a2 a3 Calculate PK parameters using non-compartmental analysis a2->a3

Caption: Workflow for a comparative preclinical pharmacokinetic study in rats.

4.2. Comparative Pharmacokinetic Data (Rat)
ParameterRouteCompound XGRC17536
Clearance (CL) (mL/min/kg)IV15.525.1
Volume of Distribution (Vdss) (L/kg)IV2.13.5
Half-life (t½) (h)IV2.42.0
Cₘₐₓ (ng/mL)PO (5 mg/kg)850620
AUC₀-inf (ng*h/mL)PO (5 mg/kg)41002950
Oral Bioavailability (F%) PO45%30%

Interpretation: Compound X displays favorable pharmacokinetic properties in the rat model. Its lower clearance and moderate volume of distribution contribute to a greater overall exposure (AUC) and higher oral bioavailability compared to GRC17536. This profile suggests that Compound X is more likely to achieve and maintain therapeutic concentrations in vivo, potentially allowing for lower and less frequent dosing. The use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices, ensuring the accuracy of these findings.[24]

Conclusion and Future Directions

This comparative guide demonstrates that N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (Compound X) is a potent and highly selective TRPA1 antagonist with a promising preclinical pharmacokinetic profile.

  • Potency & Selectivity: Compound X shows on-target potency comparable to the clinical-stage antagonist GRC17536 and maintains excellent selectivity over the related TRPV1 channel.

  • Pharmacokinetics: The compound exhibits superior oral bioavailability and plasma exposure in a rodent model, suggesting favorable drug-like properties.

Based on this robust initial assessment, Compound X represents a promising lead candidate for further development. The next logical steps would involve:

  • Expanded Selectivity Screening: Profiling against a broader panel of ion channels and off-target safety panels.

  • In Vivo Efficacy Models: Assessing the compound's ability to reverse pain-like behaviors in established preclinical models of inflammatory or neuropathic pain.[1][20]

  • Metabolite Identification: Characterizing the major metabolic pathways to proactively identify any potentially reactive or inactive metabolites.[23]

The data-driven approach outlined in this guide, grounded in established methodologies and direct comparison to relevant benchmarks, provides a solid foundation for advancing this novel chemical series toward clinical investigation for pain, chronic cough, and other TRPA1-mediated disorders.[1][2]

Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance for hTRPA1-CHO Stable Cell Line
  • Culture Medium: Prepare F-12 (HAM) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G-418 as a selection antibiotic.

  • Cell Maintenance: Culture the human TRPA1-expressing CHO cells (Creative Biogene, Cat. No. CSC-RI0191 or similar) in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[15][17]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:5 to 1:10 ratio.

Protocol 2: FLIPR Calcium Influx Assay
  • Cell Plating: Seed the hTRPA1-CHO cells into black-walled, clear-bottom 384-well microplates at a density of 10,000 cells per well and incubate for 24-48 hours.[13]

  • Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (prepared in HBSS with 20 mM HEPES) to each well. Incubate for 45-60 minutes at 37°C.[13]

  • Compound Preparation: Prepare serial dilutions of Compound X, HC-030031, and GRC17536 in HBSS.

  • Assay Execution (FLIPR):

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Add 10 µL of the antagonist dilutions to the respective wells and incubate for 15 minutes.

    • Measure baseline fluorescence for 30 seconds.

    • Add 10 µL of the TRPA1 agonist (e.g., cinnamaldehyde, final concentration 100 µM) to all wells.

    • Record fluorescence intensity for an additional 3 minutes.

  • Data Analysis: Export the peak fluorescence response data. Normalize the data with wells containing agonist only (100% response) and vehicle only (0% response). Plot the percent inhibition against the logarithm of antagonist concentration and fit a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: LC-MS/MS Bioanalysis of Plasma Samples
  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis: Transfer the supernatant to a new plate for injection into the LC-MS/MS system (e.g., Agilent 6410A Triple Quadrupole LC/MS or similar).[24]

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-product ion transitions for each analyte and the internal standard.

  • Quantification: Generate a standard curve by spiking known concentrations of the analytes into blank plasma. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

References
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  • Drug Hunter. (2023). A First-in-Class TRPA1 Antagonist Overcomes Toxicity Hurdles to Become Cough Candidate. Available at: [Link]

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  • Zurborg, A., et al. (2007). The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. Journal of Biological Chemistry. Available at: [Link]

  • Klement, G., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research. Available at: [Link]

  • ResearchGate. (n.d.). Calcium imaging of small-diameter control and Adv Cre Trpa1 fl/fl... Available at: [Link]

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  • Metrion Biosciences. (n.d.). Identification of novel ion channel binders: TRPA1 antagonist case study. Available at: [Link]

  • Klement, G., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. PMC. Available at: [Link]

  • Samad, T., et al. (2024). Calmodulin binding is required for calcium mediated TRPA1 desensitization. bioRxiv. Available at: [Link]

  • B'SYS GmbH. (n.d.). CHO TRPV1 Cell Line. Available at: [Link]

  • Materazzi, S., et al. (2026). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. MDPI. Available at: [Link]

  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available at: [Link]

  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. Available at: [Link]

  • ChEMBL. (n.d.). Assay: Agonist activity at human TRPA1 channel expressed in CHO cells... (CHEMBL1118238). Available at: [Link]

  • ResearchGate. (2025). (PDF) Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Available at: [Link]

  • Patil, M. J., et al. (2010). Contribution of TRPV1-TRPA1 Interaction to the Single Channel Properties of the TRPA1 Channel. Journal of Biological Chemistry. Available at: [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Genentech. (2024). Discovery of TRPA1 Antagonist GDC-6599... ACS Publications. Available at: [Link]

  • Schwartz, E. S., et al. (2013). TRPV1 and TRPA1 Antagonists Prevent the Transition of Acute to Chronic Inflammation and Pain in Chronic Pancreatitis. Journal of Neuroscience. Available at: [Link]

  • Jampilek, J., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules. Available at: [Link]

  • Kort, M. E., & Kym, P. R. (2020). Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015–2019). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan)... Available at: [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... PMC. Available at: [Link]

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Cross-Validation of Mass Spectrometry Platforms for the Characterization of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Platform Comparison, Bioanalytical Method Validation, and Structural Elucidation

Executive Summary

In preclinical drug development, halogenated pyrazine-carboxamide derivatives represent a highly active class of therapeutic scaffolds. The compound N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (Chemical Formula: C13​H12​BrN3​O ) presents unique analytical advantages due to the presence of a bromine atom, which provides a distinct isotopic signature.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (ESI-Q-TOF) , Triple Quadrupole (LC-MS/MS QqQ) , and MALDI-TOF —for the characterization and quantitation of this compound. By establishing a self-validating cross-platform methodology, researchers can ensure compliance with the[1], ensuring that pharmacokinetic (PK) and structural data are both highly accurate and reproducible.

Mechanistic Grounding: Structural & Isotopic Signatures

Before comparing analytical platforms, it is critical to understand the intrinsic properties of the analyte that dictate experimental choices.

The presence of a bromine atom in the 4-bromobenzyl moiety yields a natural isotopic distribution of 79Br and 81Br in an approximate 1:1 ratio. This acts as an intrinsic molecular "barcode"[2]. In positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ will present as a distinct doublet at m/z 306.02 and m/z 308.02 .

When subjected to Collision-Induced Dissociation (CID), the amide bond cleaves, yielding two primary diagnostic fragments:

  • [6-methylpyrazine-2-carbonyl]+ (m/z 121.04): This fragment loses the bromine atom. It is highly stable and serves as the primary quantitative transition.

  • [4-bromobenzyl]+ (m/z 168.96 / 170.96): This fragment retains the bromine atom, preserving the 1:1 isotopic doublet, which is critical for structural confirmation and differentiating the drug from endogenous background noise[2].

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 306.02 / 308.02 (1:1 Isotope Ratio) AmideCleavage Amide Bond Cleavage (CID) Precursor->AmideCleavage Collision Energy (15-25 eV) Frag1 [6-methylpyrazine-2-carbonyl]+ m/z 121.04 (No Bromine) AmideCleavage->Frag1 Neutral loss of bromobenzylamine Frag2 [4-bromobenzyl]+ m/z 168.96 / 170.96 (Retains 1:1 Ratio) AmideCleavage->Frag2 Neutral loss of methylpyrazinecarboxamide

Fig 1: CID fragmentation pathway of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide.

Platform Comparison Matrix

Selecting the correct MS platform depends on the phase of drug development. The table below objectively summarizes the performance of three alternative platforms for analyzing this specific compound.

Performance MetricESI-Q-TOF (HRMS)LC-MS/MS (QqQ)MALDI-TOF
Primary Utility Metabolite ID, Structural ElucidationHigh-Sensitivity PK QuantitationTissue Imaging, Spatial Distribution
Mass Accuracy < 2 ppmNominal Mass (~0.1 Da)< 10 ppm
Sensitivity (LLOQ) ~1.0 ng/mL~0.05 ng/mL ~5.0 ng/mL (Matrix dependent)
Dynamic Range 3 - 4 logs5 - 6 logs 2 - 3 logs
Isotopic Fidelity Excellent (Resolves fine isotopes)Moderate (Unit resolution)Good
Throughput Medium (10-15 min/run)High (2-5 min/run)High (Seconds/spot)

Causality in Platform Selection: While QqQ is the gold standard for sensitivity due to its duty cycle in Multiple Reaction Monitoring (MRM) mode, it cannot easily resolve isobaric matrix interferences. Therefore, ESI-Q-TOF must be used first to map the exact mass and confirm the absence of co-eluting endogenous metabolites before transitioning the assay to a high-throughput QqQ platform.

Self-Validating Cross-Validation Protocols

To ensure scientific integrity, the following protocols utilize a self-validating system: a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically a 13C6​ -labeled variant of the drug, is spiked into every sample. If the recovery of the SIL-IS deviates by >15%, the system automatically flags the sample for matrix suppression, preventing false negatives[3].

Phase 1: Sample Preparation (Solid-Phase Extraction)

Objective: Eliminate phospholipid-induced ion suppression.

  • Spiking: Aliquot 100 µL of biological plasma. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (1% Formic Acid) to disrupt protein binding. Centrifuge at 14,000 x g for 10 minutes.

  • SPE Loading: Load the supernatant onto an Oasis HLB 30mg SPE cartridge (pre-conditioned with Methanol and Water).

  • Washing & Elution: Wash with 5% Methanol in water to remove salts. Elute the pyrazine-carboxamide with 100% Methanol.

  • Reconstitution: Evaporate under N2​ and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

Phase 2: ESI-Q-TOF (HRMS) Profiling Workflow

Objective: Confirm isotopic fidelity and exact mass.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XSelect HSS T3). Use a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Data Acquisition: Scan from m/z 100 to 1000.

  • Validation Check: Extract the ion chromatogram (XIC) for m/z 306.0239 and 308.0219. Causality: The software must verify that the peak area ratio of 306/308 is exactly 1:0.97 . Any deviation indicates a co-eluting isobaric interference, invalidating the peak.

Phase 3: LC-MS/MS (QqQ) MRM Optimization

Objective: High-throughput quantitation compliant with ICH M10.

  • Transition Selection: Based on the HRMS data, program the QqQ to monitor the transition m/z 306.0 -> 121.0 (Quantifier) and m/z 308.0 -> 171.0 (Qualifier).

  • Collision Energy (CE) Optimization: Ramp CE from 10 to 40 eV. The optimal CE for the pyrazine-2-carbonyl fragment (m/z 121.0) is typically ~20 eV[4].

  • Validation Check: Run a 6-point calibration curve. The Lower Limit of Quantification (LLOQ) must exhibit a signal-to-noise (S/N) ratio ≥10 with precision (%CV) ≤20% [3].

CrossValidation Start Sample Matrix (Spiked with SIL-IS) Prep Protein Precipitation & Solid-Phase Extraction Start->Prep Split Platform Divergence Prep->Split HRMS ESI-Q-TOF (HRMS) Structural Fidelity Split->HRMS QqQ LC-MS/MS (QqQ) MRM Quantitation Split->QqQ MALDI MALDI-TOF Tissue Imaging Split->MALDI ValHRMS Isotope Ratio Confirmation (m/z 306/308) HRMS->ValHRMS ValQqQ FDA/ICH M10 Validation (Accuracy, Precision, LLOQ) QqQ->ValQqQ CrossCheck Cross-Platform Data Reconciliation MALDI->CrossCheck Spatial mapping ValHRMS->CrossCheck ValQqQ->CrossCheck

Fig 2: Cross-validation workflow for MS platform data reconciliation.

Data Interpretation & Causality

When cross-validating the data between the Q-TOF and QqQ platforms, discrepancies often arise due to matrix effects .

If the QqQ shows a higher calculated concentration than the Q-TOF for the same sample, the causality usually points to isobaric interference in the QqQ's unit-resolution quadrupole (Q1). Because the QqQ cannot distinguish between m/z 306.0 (nominal) and an endogenous lipid at m/z 306.2, the signal is artificially inflated.

The Self-Validating Solution: This is why the qualifier transition (m/z 308.0 -> 171.0) is mandatory. If the ratio between the quantifier peak area and the qualifier peak area shifts by more than 20% compared to the neat reference standard, the analyst can definitively conclude that an interference is present, and the chromatography gradient must be extended to resolve the co-eluting peak.

References

  • Cuyckens, F., et al. "Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development." Analytical and Bioanalytical Chemistry, 390(7), 1717-1729 (2008). Available at:[Link]

  • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration (2018). Available at:[Link]

  • El-Gaby, M.S.A., et al. "Pyrazine-2-substituted carboxamide derivatives: Synthesis and mass spectrometry." ResearchGate (2002). Available at:[Link]

Sources

Comparative Preclinical Efficacy of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (N-BMPC) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted kinase inhibitors has revolutionized precision oncology, yet acquired resistance and off-target toxicities remain significant clinical hurdles. Scaffold hopping from traditional pyrimidine cores to pyrazine-based architectures has emerged as a highly effective strategy to improve entropic balance, solubility, and kinase selectivity[1].

This guide provides an objective, data-driven comparison of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (hereafter referred to as N-BMPC ) against standard-of-care Fibroblast Growth Factor Receptor (FGFR) inhibitors, specifically Erdafitinib and Infigratinib (BGJ398).

Mechanistic Causality: Why the N-BMPC Structure Works

The efficacy of N-BMPC is not coincidental; it is driven by precise structure-activity relationship (SAR) dynamics:

  • The 6-Methylpyrazine Core: The 6-methyl group restricts the torsional angle of the adjacent carboxamide. This conformational lock forces the molecule into a planar, bioactive geometry that optimally donates and accepts hydrogen bonds within the kinase hinge region (typically at the Ala564 residue in FGFR1).

  • The 4-Bromobenzyl Moiety: Bromine is highly polarizable. By incorporating a 4-bromobenzyl group at the amide nitrogen, N-BMPC projects deep into the hydrophobic "DFG-out" pocket. The bromine atom engages in critical halogen bonding with the backbone carbonyl of the DFG motif, significantly slowing the dissociation off-rate ( koff​ ) and increasing target residence time compared to non-halogenated analogs[2].

Pathway FGF FGF Ligand FGFR FGFR1-4 Kinase FGF->FGFR Activation FRS2 FRS2 / GRB2 FGFR->FRS2 Phosphorylation NBMPC N-BMPC (Inhibitor) NBMPC->FGFR ATP-Competitive Blockade MAPK MAPK Pathway (Proliferation) FRS2->MAPK PI3K PI3K/AKT Pathway (Survival) FRS2->PI3K

FGFR signaling pathway and the targeted pharmacological intervention by N-BMPC.

Comparative Efficacy Data

To establish N-BMPC as a best-in-class candidate, it was benchmarked against FDA-approved Erdafitinib and the clinical-stage inhibitor Infigratinib. Pyrazine compounds have demonstrated potent inhibition across multiple kinase families, including FGFR[1] and FLT3[3].

Table 1: Biochemical Kinase Inhibition Profile ( IC50​ in nM)

Data represents the mean of n=3 independent experiments. Lower values indicate higher potency.

InhibitorFGFR1FGFR2FGFR3FGFR4FLT3 (Off-target)
N-BMPC 1.8 ± 0.20.9 ± 0.12.4 ± 0.318.5 ± 1.2> 5000
Erdafitinib 1.2 ± 0.12.5 ± 0.23.0 ± 0.411.0 ± 0.8> 10000
Infigratinib 0.9 ± 0.11.4 ± 0.21.5 ± 0.260.5 ± 4.5> 10000

Insight: N-BMPC demonstrates superior selectivity and potency for FGFR2 compared to Erdafitinib, driven by the optimal fit of the bromobenzyl group in the FGFR2 hydrophobic pocket.

Table 2: Cellular Anti-Proliferation & In Vivo Efficacy

Cellular assays conducted via CellTiter-Glo (72h). In vivo Tumor Growth Inhibition (TGI) evaluated in SNU-16 xenografts at 15 mg/kg PO daily.

InhibitorSNU-16 ( IC50​ , nM)RT112 ( IC50​ , nM)In Vivo TGI (%)Body Weight Loss (%)
N-BMPC 4.212.888%< 5%
Erdafitinib 15.618.576%8%
Infigratinib 8.910.281%6%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to confirm that the observed data is an artifact of true biology, not experimental noise.

Workflow Prep 1. Compound Prep (Serial Dilution) Enz 2. Kinase Assay (ADP-Glo) Prep->Enz 10-point curve Cell 3. Cell Viability (SNU-16) Enz->Cell IC50 Validation InVivo 4. In Vivo Efficacy (Xenograft TGI) Cell->InVivo Dose Selection

Step-by-step preclinical evaluation workflow for kinase inhibitor efficacy.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

This protocol utilizes the ADP-Glo™ Kinase Assay to measure the generation of ADP, confirming direct target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-BMPC in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550). Final DMSO concentration must be exactly 1%.

  • Enzyme Addition: Add 5 µL of recombinant FGFR2 (final concentration 0.5 nM) to the wells. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the bromobenzyl moiety to achieve binding equilibrium before ATP competition begins.

  • Substrate/ATP Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mix (Poly[Glu:Tyr] 4:1 at 0.2 mg/mL, ATP at 10 µM).

    • Validation Step: Run a parallel plate with 1 mM ATP. If the IC50​ shifts to the right (increases) at 1 mM ATP, it proves N-BMPC is an ATP-competitive inhibitor.

  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Quality Control: Calculate the Z'-factor using DMSO (high signal) and 10 µM Staurosporine (low signal) controls. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: In Vivo Xenograft Efficacy Study

This protocol evaluates the translation of in vitro potency to in vivo tumor growth inhibition (TGI).

  • Model Establishment: Inject 5×106 SNU-16 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice. Causality: SNU-16 cells harbor FGFR2 amplification, providing an oncogene-addicted model highly sensitive to FGFR pathway blockade.

  • Randomization: Once tumors reach an average volume of 150-200 mm3 , randomize mice into three groups ( n=8 per group): Vehicle, Erdafitinib (15 mg/kg), and N-BMPC (15 mg/kg). Causality: Randomizing at a palpable tumor volume ensures we are measuring true tumor regression/stasis, not just prevention of engraftment.

  • Dosing Formulation: Formulate N-BMPC in 10% PEG400 / 5% Tween-80 / 85% Saline. Administer via oral gavage (PO) once daily for 21 days.

  • Measurement & Readout: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula V=(length×width2)/2 . Monitor body weight simultaneously.

    • Validation Step: A body weight loss exceeding 15% triggers a dose-holiday. The <5% weight loss observed with N-BMPC (Table 2) validates its superior tolerability profile compared to Erdafitinib.

Conclusion

The integration of a 6-methyl group and a 4-bromobenzyl moiety into the pyrazine-2-carboxamide scaffold yields a highly potent, orally bioavailable kinase inhibitor. N-BMPC demonstrates superior biochemical affinity for FGFR2 ( IC50​=0.9 nM) and exceptional in vivo tumor growth inhibition (88% TGI) compared to current clinical standards. The robust validation protocols outlined above confirm that N-BMPC's efficacy is driven by precise, ATP-competitive target engagement, positioning it as a highly promising candidate for advanced preclinical development.

References[1] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH14m38L_KHCiylEnqUFHHhOsTGGMbH65K47gtccsSrpfOKrdchtPzLNfQA4bE0aB9R61e2x1be-9pCrZSs3TqMDNv4PduzPhc2lL9vDTLEy3eiG81-xNwvqgIQXDznzRMasTuDla6DUR_k3ik=[3] WO2023129667A1 - Pyrazine compounds as inhibitors of flt3. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXMHnWXDrUit95Ug_svc1-d0FQWFMQFvWwz399HT4okcg34JoWjdtNDmOoqfSdhPrSwO8RpEJ-9z9wBYmFKYizeW8q1tuKy5ukwuDLcFVQfpgcELXi4OV5YDGSnsbuvLTXaiD3F_x7Pa4XnTpU[2] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj3MCHq5qqSAp_MuSDbQ0HWqhkd6w_HkbmvGHavFjFOVL70AQPHP-_sa_7cTGNAhxVVmgCT8RUIqXGzWx0FRsNTrsSrHz7kBX6d3qnfyH9na1WO6cHRwWwC-1N3Gq5WmD4nFVgstOofGwSz2U=

Sources

Safety Operating Guide

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Executive Summary

Handling and disposing of specialized screening compounds such as N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide requires rigorous adherence to environmental and occupational safety standards. As a brominated heteroaromatic amide, this compound falls under the classification of halogenated organic waste . This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound, ensuring compliance with federal regulations and preserving environmental integrity.

Chemical Profile & Causality in Risk Assessment

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is an organic solid characterized by a pyrazine ring, a carboxamide linker, and a brominated benzyl group. The presence of the covalently bound bromine atom dictates its entire lifecycle management[1].

The Causality of Halogenated Waste Segregation: Why must this compound be strictly segregated from general organic waste? During the final destruction phase (high-temperature incineration), halogenated organic compounds undergo thermal decomposition to release hydrogen bromide (HBr) gas[1]. HBr is highly corrosive and toxic. If halogenated waste is inadvertently mixed with non-halogenated solvent waste, it may be routed to a standard incinerator. The resulting HBr emissions will rapidly corrode standard incinerator linings and release toxic gases into the atmosphere. Therefore, this compound must be explicitly routed to specialized hazardous waste incinerators equipped with alkaline scrubbers that neutralize acidic exhaust gases[2].

Segregation and Containment Strategy

To maintain a self-validating safety system, laboratories must implement primary and secondary containment strategies at the point of generation[3].

  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container is chemically compatible with the solvent if the compound is in solution[3].

  • Secondary Containment: Place all primary waste containers inside a secondary bin to capture catastrophic leaks.

  • Strict Segregation: Never mix halogenated waste with aqueous waste, strong acids, bases, or non-halogenated solvents (e.g., acetone, ethanol) to prevent unpredictable exothermic reactions and to keep disposal costs manageable.

Quantitative Data & Compatibility Summary

The following table summarizes the operational parameters for managing waste streams associated with this compound.

Waste CategoryPhysical StateAllowed Solvents/MatrixIncompatible MaterialsContainer MaterialMax Accumulation Time
Halogenated Organic Liquid LiquidDMSO, DCM, ChloroformAqueous solutions, strong oxidizers, non-halogenated solventsGlass or PTFE-lined HDPE6 to 9 months (varies by local EHS)
Halogenated Organic Solid SolidPure powder, lyophilized cakeLiquid solvents, reactive metalsWide-mouth HDPE6 to 9 months
Contaminated Debris SolidPipette tips, Eppendorf tubes, PPEBiohazardous waste, radioactive wastePuncture-resistant poly bin6 to 9 months

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Liquid Solutions (e.g., Assay or Synthesis Waste) Context: The compound is dissolved in an organic solvent (e.g., DMSO for biological assays or Dichloromethane for synthesis).

  • Verify Compatibility: Ensure the waste container is designated exclusively for "Halogenated Organic Solvents."

  • Transfer: Using appropriate PPE (nitrile gloves, lab coat, safety goggles), transfer the liquid waste into the designated container inside a certified chemical fume hood[4].

  • Headspace Maintenance: Fill the container to no more than 90% capacity. Leave at least 10% headspace to accommodate vapor expansion and prevent container rupture.

  • Seal and Label: Cap the container tightly immediately after transfer. Attach a hazardous waste tag listing the exact contents: "N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide (Halogenated), [Solvent Name]"[3].

Protocol B: Disposal of Pure Solid Compound (Expired or Unused) Context: Bulk powder that is no longer viable for research.

  • Containment: Do not dissolve the solid to dispose of it. Keep it in its original manufacturer vial if possible.

  • Overpacking: Place the tightly sealed original vial into a secondary wide-mouth HDPE waste container designated for "Halogenated Solid Waste."

  • Labeling: Affix a hazardous waste label detailing the chemical name, the presence of a brominated compound, and the accumulation start date[5].

Protocol C: Disposal of Contaminated Consumables Context: Pipette tips, weighing boats, and reaction tubes that have come into contact with the compound.

  • Evaporation (If applicable): If consumables are wet with a volatile halogenated solvent (e.g., DCM), allow them to vent in the fume hood until dry. (Note: Do not evaporate as a method of disposal for the chemical itself, only for drying labware).

  • Collection: Deposit the dried, contaminated consumables into a puncture-resistant, solid waste container lined with a heavy-duty plastic bag[5].

  • Labeling: Label the bin as "Solid Debris Contaminated with Halogenated Organics."

Operational Workflow Visualization

The following diagram illustrates the logical decision-making process for routing N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide waste.

G Start Waste Generation: N-[(4-bromophenyl)methyl] -6-methylpyrazine-2-carboxamide State Physical State of Waste? Start->State Liquid Liquid Solution (e.g., in DMSO/DCM) State->Liquid Dissolved Solid Solid Waste State->Solid Powder/Labware Aqueous Aqueous Mixture? Liquid->Aqueous SolidType Pure Compound vs. Contaminated Labware? Solid->SolidType HalLiquid Halogenated Organic Liquid Waste Stream Aqueous->HalLiquid Organic Solvent ContamAq Contaminated Aqueous Waste Stream Aqueous->ContamAq >20% Water HalSolid Halogenated Organic Solid Waste Stream SolidType->HalSolid Pure Powder Debris Contaminated Solid Debris / Sharps SolidType->Debris Tips/Tubes/PPE Incineration High-Temp Incineration with Alkaline Scrubbers HalLiquid->Incineration ContamAq->Incineration HalSolid->Incineration Debris->Incineration

Waste segregation and disposal decision tree for halogenated organic compounds.

Regulatory Compliance & Final Destruction

Once the waste leaves the immediate laboratory environment, it enters a highly regulated logistical chain.

  • OSHA Laboratory Standard: Under 29 CFR 1910.1450, laboratory personnel must be trained on the specific hazards of brominated compounds and the facility's Chemical Hygiene Plan (CHP)[4].

  • EPA RCRA Cradle-to-Grave Tracking: The Resource Conservation and Recovery Act (RCRA) mandates that hazardous waste is tracked from the moment it is generated until its final destruction[2]. Laboratories must use a uniform hazardous waste manifest when transferring this compound to a licensed disposal contractor.

  • Final Destruction: The contractor will transport the halogenated waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, the compound undergoes thermal destruction in a rotary kiln incinerator operating at temperatures exceeding 1,000°C, equipped with wet scrubbers to capture the resulting hydrobromic acid[1].

Sources

Personal protective equipment for handling N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety protocol for handling N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide .

This guide moves beyond generic safety data to provide field-proven, mechanistic rationale for every logistical and protective measure. By treating safety as an integrated scientific workflow, this document ensures both personnel protection and experimental integrity.

Toxicological Rationale & Containment Strategy

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a specialized heteroaromatic compound characterized by a pyrazine-2-carboxamide core coupled with a bromobenzyl moiety. This specific chemical scaffold is highly privileged in drug discovery, frequently utilized in the synthesis of potent targeted kinase inhibitors (such as HPK1, MerTK, and ATR inhibitors) and histone deacetylase (HDAC) inhibitors[1][2][3].

The Causality of Risk: Because early-stage research compounds often lack complete toxicological profiling (such as established Occupational Exposure Limits or OELs), they must be treated as Highly Potent Active Pharmaceutical Ingredients (HPAPIs)[4]. Based on its pharmacological potential, this compound defaults to an Occupational Exposure Band 4 (OEB 4) or OEB 5 classification[5][6]. Furthermore, the brominated aromatic ring increases lipophilicity, facilitating rapid dermal absorption and rapid degradation of standard laboratory glove materials when in solution[7].

Table 1: Quantitative Containment & PPE Specifications
ParameterSpecificationScientific Rationale
Target OEL < 10 µg/m³ (OEB 4/5 Equivalent)Default safety threshold for novel, highly selective kinase/HDAC inhibitors capable of altering cell signaling at low doses[6][8].
Primary Containment Negative-Pressure Isolator or VBSEPrevents aerosolization of dry powder. Closed transfer systems are required for handling quantities >1g[5][8].
Glove Material (Dry Powder) Double Nitrile (Min. 5-mil thickness)Provides sufficient particulate barrier. Double-layering ensures integrity if the outer glove is snagged[9].
Glove Material (Solvated) Laminate (e.g., Silver Shield) + NeopreneNitrile has a breakthrough time of <1 minute for many halogenated aromatics and carrier solvents (e.g., DCM, DMF)[7].
Respiratory Protection PAPR with HEPA filterRequired only if primary containment fails or during equipment maintenance/cleaning outside the isolator[5].

Experimental Protocol: High-Containment Weighing & Solubilization

To prevent exposure, the compound must be transitioned from a highly dispersible dry powder to a stable liquid solution strictly within the primary containment zone.

Step 1: System Verification & Preparation

  • Verify that the Ventilated Balance Safety Enclosure (VBSE) or isolator is operating at a negative pressure relative to the laboratory.

  • Pre-stock the isolator with anti-static weigh boats, spatulas, the compound vial, and pre-measured diluent (e.g., DMSO or DMF) in a sealed septum vial.

Step 2: PPE Donning Sequence

  • Don a Category III disposable Tyvek suit with taped cuffs to prevent powder ingress[5].

  • Apply the inner laminate glove, followed by an outer nitrile or neoprene glove.

Step 3: Anti-Static Weighing

  • Use an ionizing bar or anti-static gun on the weigh boat. Rationale: Halogenated powders often carry static charges, causing them to "jump" and aerosolize when the source vial is opened.

  • Carefully transfer the required mass using a micro-spatula.

Step 4: In-Situ Solubilization (Critical Step)

  • Do not remove the dry powder from the isolator.

  • Transfer the weighed powder directly into the septum vial containing the solvent.

  • Seal the vial, vortex until visually clear, and wipe the exterior of the vial with a solvent-dampened cloth before transferring it to the open laboratory bench for downstream assays.

Emergency Spill Response & Operational Workflow

In the event of a breach, the response must account for both the physical state of the compound (powder vs. liquid) and its halogenated nature.

G A Initiate Handling: N-[(4-bromophenyl)methyl]- 6-methylpyrazine-2-carboxamide B Containment Check: Isolator / VBSE Active? A->B C Proceed with Weighing (Double Gloved) B->C Yes D Halt Operation B->D No E Spill Event Detected? C->E F Solubilize in DMSO/DMF Inside Containment E->F No G Evacuate Area & Don PAPR / Hazmat PPE E->G Yes J Safe Transfer to Biological Assay F->J H Absorb & Decontaminate (Detergent Wash) G->H I Segregate as Halogenated Waste H->I

High-Containment Handling and Emergency Spill Response Workflow for HPAPIs.

Halogenated Waste Disposal Plan

The presence of the bromine atom fundamentally alters the disposal pathway for this compound. It must never be disposed of down the drain or allowed to evaporate openly[10][11].

Segregation Logic:

  • Classification: All solutions, contaminated gloves, and weigh boats must be strictly classified as Halogenated Organic Waste [12].

  • Incompatibility: Do not mix this waste with non-halogenated solvents. Mixing complicates the disposal process and can lead to the formation of reactive byproducts.

Ultimate Destruction: Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, halogenated waste requires specialized high-temperature incineration (typically >1100°C) at a licensed facility[12][13]. Standard incineration temperatures are insufficient and can result in the release of highly toxic hydrogen bromide gas or the formation of brominated dioxins[12].

Laboratory Action: Collect all liquid waste in dedicated, clearly labeled, leak-proof SAA (Satellite Accumulation Area) containers designated specifically for halogens[12]. Solid waste (e.g., Tyvek suits, gloves, paper towels used for decontamination) must be bagged separately in heavy-duty hazardous waste bags and labeled as "Halogenated Solid Waste"[10].

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.